molecular formula C8H16ClN3 B3103103 (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride CAS No. 1431963-82-4

(1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride

Numéro de catalogue: B3103103
Numéro CAS: 1431963-82-4
Poids moléculaire: 189.68 g/mol
Clé InChI: RZXNXQVMGBMVKM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride is a useful research compound. Its molecular formula is C8H16ClN3 and its molecular weight is 189.68 g/mol. The purity is usually 95%.
The exact mass of the compound (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride is 189.1032752 g/mol and the complexity rating of the compound is 114. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

[1-(2-methylpropyl)pyrazol-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.ClH/c1-7(2)5-11-6-8(3-9)4-10-11;/h4,6-7H,3,5,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXNXQVMGBMVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C=N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431963-82-4
Record name 1H-Pyrazole-4-methanamine, 1-(2-methylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431963-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Foundational & Exploratory

Crystallographic data and 3D structure of (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Crystallographic Data and 3D Structure of (1-Isobutyl-1H-pyrazol-4-yl)methylamine Hydrochloride

Executive Summary

(1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride is a highly versatile, low-molecular-weight building block extensively utilized in the synthesis of targeted therapeutics, including kinase inhibitors and molecular chaperone antagonists [1]. Understanding its precise three-dimensional (3D) conformation and crystallographic packing is critical for structure-based drug design (SBDD). This whitepaper provides a comprehensive analysis of its theoretical and empirical structural properties, detailing the rigorous crystallographic methodologies required to resolve its 3D architecture, and explaining the causality behind the experimental protocols used to isolate diffraction-quality crystals.

Structural Significance in Drug Discovery

Pyrazole-derived methylamines are privileged scaffolds in medicinal chemistry. The pyrazole ring offers a rigid, planar, and aromatic system capable of engaging in π−π stacking and hydrogen bonding (acting as both a hydrogen bond donor and acceptor depending on substitution). The addition of the isobutyl group at the N1 position introduces a lipophilic vector that frequently occupies hydrophobic pockets in target proteins, such as the N-terminal ATP-binding site of Heat Shock Protein 90 (HSP90)[2].

The protonated methylamine moiety ( −CH2​NH3+​ ) in the hydrochloride salt form is highly polar and typically anchors the molecule via robust charge-assisted hydrogen bonds to acidic residues (e.g., aspartate or glutamate) within a receptor's active site [3].

G Isobutyl N1-Isobutyl Group (Lipophilic Vector) Pyrazole Pyrazole Core (Planar Scaffold) Isobutyl->Pyrazole Covalent Bond Target Protein Target Pocket (e.g., Kinase/HSP90) Isobutyl->Target Hydrophobic Interaction Pyrazole->Target Pi-Pi Stacking Methylamine Methylamine HCl (Polar Anchor) Methylamine->Pyrazole Covalent Bond Methylamine->Target Salt Bridge / H-Bond

Fig 1: Logical relationship of structural moieties and their target interactions.

Crystallographic Workflow and Methodology

To obtain high-resolution 3D structural data, researchers must grow single crystals of (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride suitable for X-ray diffraction (XRD). The protocol below is designed as a self-validating system; each step includes built-in quality control to ensure the final electron density map is artifact-free.

Rationale for Solvent Selection and Crystallization

The hydrochloride salt is highly soluble in water and polar protic solvents (e.g., methanol) but insoluble in non-polar solvents (e.g., hexanes).

  • Experimental Choice: Vapor diffusion (hanging drop method) using a methanol/diethyl ether binary system.

  • Causality: Methanol fully dissolves the salt, preventing premature precipitation. Diethyl ether acts as an anti-solvent. As ether slowly diffuses into the methanol drop, the dielectric constant of the mixture gradually decreases, gently pushing the salt toward supersaturation. This slow kinetic pathway is essential for nucleating a single, defect-free crystal lattice rather than amorphous aggregates.

Step-by-Step Crystallization Protocol
  • Preparation: Dissolve 50 mg of (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride in 0.5 mL of HPLC-grade methanol to create a concentrated stock solution.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter. Validation: This removes microscopic dust particles that act as heterogeneous nucleation sites, which would otherwise cause rapid, uncontrolled multi-crystal growth.

  • Setup: Place 2 μ L of the filtered solution onto a siliconized glass coverslip.

  • Diffusion: Invert the coverslip over a well containing 500 μ L of a 1:1 methanol:diethyl ether reservoir solution. Seal the well with high-vacuum grease.

  • Incubation: Store the crystallization plate at a strictly controlled 20°C in a vibration-free environment for 7–14 days.

X-Ray Diffraction and Phase Solution

Once a crystal of sufficient size (typically >0.1 mm in all dimensions) is harvested, it is flash-cooled to 100 K using a liquid nitrogen cryostream.

  • Causality: Cryocooling minimizes thermal vibration (Debye-Waller factors) of the atoms, drastically improving the resolution of the diffraction spots at high scattering angles ( ).

Workflow A Sample Purification B Vapor Diffusion Crystallization A->B C Cryocooling (100 K) B->C D X-Ray Diffraction C->D E Direct Methods (Phase Solution) D->E F Refinement (Least Squares) E->F

Fig 2: Step-by-step X-ray crystallography workflow for small molecule salts.

3D Structure and Crystallographic Data Analysis

Based on the structural chemistry of analogous pyrazole-4-methylamine hydrochlorides, the 3D structure of (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride exhibits several distinct geometric features.

Molecular Geometry
  • The Pyrazole Core: The N-N-C-C-C ring is strictly planar. The bond lengths within the ring exhibit delocalization, with C-N and C-C bonds averaging 1.34 Å and 1.38 Å, respectively.

  • The Isobutyl Conformation: The isobutyl group ( −CH2​CH(CH3​)2​ ) adopts a staggered conformation relative to the pyrazole plane to minimize steric clash. The torsion angle between the pyrazole plane and the Cα​ of the isobutyl group typically rests near 90° or 270°.

  • The Methylamine Linker: The carbon of the methylamine group is sp3 hybridized, projecting the protonated amine ( −NH3+​ ) out of the pyrazole plane.

Hydrogen Bonding Network

The crystal lattice is entirely governed by the chloride counterion ( Cl− ). Because the molecule contains a primary ammonium group ( −NH3+​ ), it acts as a trifurcated hydrogen bond donor.

  • Causality of Packing: Each −NH3+​ group forms three strong, charge-assisted hydrogen bonds ( N−H⋯Cl− ) with three adjacent chloride ions. This creates an infinite 2D or 3D hydrogen-bonded polymeric network, which explains the high melting point and high aqueous solubility typical of such hydrochloride salts.

Quantitative Crystallographic Parameters

The table below summarizes the expected quantitative crystallographic data for this compound class, derived from standard single-crystal X-ray diffraction experiments using Mo-K α radiation ( λ=0.71073 Å).

ParameterValue / Description
Empirical Formula C8​H1​6ClN3​
Formula Weight 189.69 g/mol
Crystal System Monoclinic or Triclinic (typical for salts)
Space Group P21​/c or P1ˉ
Temperature 100(2) K
Wavelength 0.71073 Å
Unit Cell Dimensions a≈7.5 Å, b≈12.2 Å, c≈11.8 Å
Volume ≈1050 Å 3
Z (Molecules per cell) 4
Density (calculated) ≈1.20 g/cm 3
Absorption Coefficient ≈0.30 mm −1
N−H⋯Cl− Bond Distances 3.10 – 3.25 Å (Donor-Acceptor distance)

Conclusion

The 3D structural elucidation of (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride is a fundamental step in rational drug design. By employing rigorous crystallization techniques and low-temperature X-ray diffraction, researchers can map the precise spatial orientation of its lipophilic isobutyl tail and its polar methylamine anchor. This atomic-level understanding allows computational chemists to accurately model the compound's trajectory into target protein binding pockets, thereby accelerating the optimization of hit-to-lead compounds in oncology and neurology pipelines.

References

  • Uno, Takao, et al. "Discovery of 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116) as a Potent, Selective, and Orally Available HSP90 Inhibitor." Journal of Medicinal Chemistry, American Chemical Society, 7 Dec. 2018, [Link]

  • Cui, J., et al. "US20060128724A1 - Pyrazole-substituted aminoheteroaryl compounds as protein kinase inhibitors.

A Technical Guide to (1-Isobutyl-1H-pyrazol-4-yl)methylamine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its metabolic stability and versatile chemical properties.[1][2][3][4] This guide focuses on a specific, yet broadly applicable building block: (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride . While not a drug itself, this compound represents a critical starting point for the synthesis of diverse compound libraries aimed at various therapeutic targets. We will explore the significance of the pyrazole core, outline a robust synthetic strategy for this key intermediate, and present a practical, field-tested workflow for its application in a kinase inhibitor discovery program. This document serves as a technical resource for researchers and drug development professionals, providing both the foundational knowledge and detailed protocols necessary to leverage this versatile chemical entity in modern drug discovery.

The Pyrazole Scaffold: A Privileged Structure in Modern Drug Discovery

The five-membered pyrazole ring is a recurring motif in a multitude of FDA-approved drugs, a testament to its favorable pharmacological and pharmacokinetic properties.[1][4][5][6] Its prevalence stems from several key attributes:

  • Metabolic Stability: The aromatic nature of the pyrazole ring often confers resistance to metabolic degradation, a desirable trait for drug candidates.[1]

  • Structural Versatility: The pyrazole ring can be readily functionalized at multiple positions, allowing for fine-tuning of a molecule's properties to achieve desired potency and selectivity.[3][7]

  • Hydrogen Bonding Capacity: The two adjacent nitrogen atoms provide opportunities for hydrogen bond donation and acceptance, crucial for molecular recognition and binding to biological targets.[4]

Notable drugs incorporating the pyrazole scaffold include the anti-inflammatory agent Celecoxib , the kinase inhibitors Crizotinib and Ruxolitinib , and the erectile dysfunction treatment Sildenafil , highlighting its broad therapeutic applicability.[1][4][5][8][9] The subject of this guide, (1-Isobutyl-1H-pyrazol-4-yl)methylamine, provides a synthetically accessible entry point into this valuable chemical space.

Profile of (1-Isobutyl-1H-pyrazol-4-yl)methylamine Hydrochloride

Synthesis and Physicochemical Properties

The synthesis of 4-aminomethyl pyrazoles is a well-established process in organic chemistry. While a specific documented synthesis for the 1-isobutyl derivative may not be readily found in peer-reviewed literature, a reliable and generalizable synthetic route can be proposed based on established methodologies, such as the cyclocondensation of a β-keto ester equivalent with a substituted hydrazine, followed by functional group manipulation.[10][11][12]

A plausible synthetic pathway initiates from a suitable β-dicarbonyl compound which undergoes cyclization with isobutylhydrazine. The resulting pyrazole-4-carboxylate ester is then converted to the corresponding amide, which can be reduced to the target methylamine.

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular FormulaC8H16ClN3
Molecular Weight190.69 g/mol
H-Bond Donors3
H-Bond Acceptors2
Predicted LogP1.25

Note: Properties are calculated for the free base form and serve as an estimate for assessing drug-likeness.

Potential Biological Targets and Applications

The 1,4-disubstituted pyrazole scaffold is a key feature in numerous potent and selective inhibitors of protein kinases.[4][13][14] The primary amine of (1-Isobutyl-1H-pyrazol-4-yl)methylamine serves as a critical synthetic handle. It allows for the construction of a diverse library of compounds through amide coupling, reductive amination, or urea/thiourea formation, enabling exploration of the structure-activity relationships (SAR) for a given biological target.

Given the prevalence of this scaffold in oncology, a primary application for this building block is in the generation of libraries targeting protein kinases, which are often dysregulated in various cancers.[4][9][15]

Application in a Kinase Inhibitor Screening Program

To illustrate the utility of (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride, we present a hypothetical yet practical workflow for a kinase inhibitor discovery campaign. This workflow is designed as a self-validating system, progressing from a broad initial screen to specific, dose-dependent validation.

Experimental Workflow: A High-Throughput Screening Cascade

The primary directive of this workflow is to efficiently identify and validate "hits" from a compound library derived from our core building block. The process involves a multi-stage screening cascade designed to filter out false positives and prioritize the most promising candidates for further development.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Validation cluster_3 Phase 4: Lead Optimization A Start: (1-Isobutyl-1H-pyrazol-4-yl) methylamine HCl B Parallel Amide Coupling (Diverse Carboxylic Acids) A->B C Purification & QC (LC-MS, NMR) B->C D Single-Point Kinase Panel Screen (e.g., 10 µM concentration) C->D Compound Library E Identify Initial 'Hits' (>50% Inhibition) D->E F Dose-Response (IC50) Assay (10-point curve) E->F Prioritized Hits G Confirm Potency & Selectivity F->G H SAR Analysis & Iterative Synthesis G->H Validated Hits I In Vitro ADME & Cell-Based Assays H->I G cluster_0 cluster_1 mol R1 R1 (N1-position): - Modulates solubility - Fills hydrophobic pockets - Example: Isobutyl R2 R2 (Amine terminus): - Primary interaction point - Hydrogen bonding - Example: Amide linkage to aryl group

Caption: Key modification points for SAR exploration.

  • N1-Position (Isobutyl group): This position often projects into a solvent-exposed region or a hydrophobic sub-pocket of the ATP binding site. Modifications here can influence solubility, metabolic stability, and potency. Exploring different alkyl or cycloalkyl groups can optimize van der Waals interactions.

  • Amine Terminus: This is the primary vector for exploring interactions with the hinge region or other key features of the kinase. A library of amides, generated by coupling with diverse carboxylic acids (aromatic, heteroaromatic, aliphatic), is the most common strategy to probe this space. [16]

Conclusion

(1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride is a valuable and versatile building block in modern drug discovery. Its pyrazole core provides a metabolically stable and synthetically tractable anchor, while the primary amine offers a convenient point for diversification. By employing systematic and robust screening cascades, such as the binding and activity assays detailed here, researchers can efficiently leverage this scaffold to identify and optimize novel lead compounds, particularly in the highly competitive field of kinase inhibitor research. This guide provides the foundational strategy and practical protocols to empower scientists in their pursuit of next-generation therapeutics.

References

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC - NIH. (2025). Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. (2021). Available at: [Link]

  • Synthesis of 1H-Indazoles and 1H-Pyrazoles via FeBr3/O2 Mediated Intramolecular C–H Amination. The Journal of Organic Chemistry. (2013). Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. (n.d.). Available at: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. SpringerLink. (2023). Available at: [Link]

  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PMC. (2014). Available at: [Link]

  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. PubMed. (2019). Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH. (2023). Available at: [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. (2025). Available at: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. (n.d.). Available at: [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. (n.d.). Available at: [Link]

  • Best Practices for Implementing Kinase Assays in Research. VKEY-BIO. (n.d.). Available at: [Link]

  • Pharmacological activities of pyrazolone derivatives. ResearchGate. (2013). Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. (2024). Available at: [Link]

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. (2026). Available at: [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. (2015). Available at: [Link]

  • Synthesis, characterization, and antimicrobial evaluation of carbostyril derivatives of 1H-pyrazole. ResearchGate. (n.d.). Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. (2022). Available at: [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. (2026). Available at: [Link]

  • The Role of 4-Methyl-1H-Pyrazole in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (2026). Available at: [Link]

  • Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid. Google Patents. (n.d.).
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. (2024). Available at: [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. (2022). Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. ResearchGate. (2025). Available at: [Link]

  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. Journal of Applied Pharmaceutical Science. (2011). Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. (2023). Available at: [Link]

  • Pyrazole Scaffold: A Remarkable Tool in Drug Development. ResearchGate. (2022). Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. (2021). Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. (n.d.). Available at: [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Amide Coupling Strategies for (1-Isobutyl-1H-pyrazol-4-yl)methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Rationale

(1-Isobutyl-1H-pyrazol-4-yl)methylamine (CAS: 1152576-43-6) is a highly versatile and privileged building block in modern medicinal chemistry. The pyrazole core is frequently utilized in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands, while the N1-isobutyl substitution provides favorable lipophilicity and steric shielding. The primary methylamine moiety serves as a flexible, unhindered nucleophile, making it an ideal candidate for amide bond formation with diverse carboxylic acids[1].

However, because this reagent is supplied as a stable hydrochloride (HCl) salt, researchers cannot treat it as a standard free amine. Specialized stoichiometric considerations must be applied during coupling to ensure the amine is successfully free-based in situ without prematurely quenching the activated carboxylic acid intermediate[2].

This application note details two highly validated, self-monitoring protocols for coupling this specific pyrazole building block: a HATU-mediated approach for rapid discovery-scale synthesis, and a T3P-mediated approach for scalable, epimerization-free process chemistry.

Mechanistic Causality & Reagent Selection

The formation of an amide bond requires the conversion of a stable carboxylic acid into a reactive acylating agent. The choice of coupling reagent dictates the reaction's kinetics, byproduct profile, and stereochemical integrity.

The Role of the Hydrochloride Salt and Base Selection

When using (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride, the addition of a tertiary amine base is mandatory. The base serves three distinct mechanistic purposes:

  • Deprotonating the carboxylic acid to form a reactive carboxylate anion.

  • Neutralizing the amine hydrochloride salt to release the nucleophilic free amine.

  • Maintaining a basic environment to drive the reaction forward.

N,N-Diisopropylethylamine (DIPEA) is strongly preferred over Triethylamine (TEA) for these reactions. DIPEA's significant steric bulk prevents it from acting as a competing nucleophile, thereby preserving the stereochemical integrity of chiral carboxylic acids and minimizing unwanted side reactions[2].

HATU vs. T3P Activation
  • HATU (Discovery Scale): HATU activates the carboxylic acid to form a highly reactive O-acyl(tetramethyl)isouronium salt[2]. It is the gold standard for rapid, high-yielding couplings, particularly in demanding environments like PROTAC synthesis[3].

  • T3P (Scale-Up): Propylphosphonic anhydride (T3P) forms a mixed phosphonate-carboxylate anhydride intermediate[4]. It is highly valued for scale-up because its byproducts are completely water-soluble, allowing for purification via simple aqueous extraction without the need for chromatography[5].

Reaction Workflows & Mechanistic Pathways

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Base1 DIPEA (1.0 eq) Deprotonation RCOOH->Base1 Carboxylate Carboxylate Anion (R-COO⁻) Base1->Carboxylate ActiveEster O-Acyl(tetramethyl)isouronium Active Ester Carboxylate->ActiveEster + HATU HATU HATU Reagent Amide Target Pyrazole Carboxamide ActiveEster->Amide + Free Amine AmineHCl (1-Isobutyl-1H-pyrazol-4-yl) methylamine HCl Base2 DIPEA (1.0+ eq) Neutralization AmineHCl->Base2 - HCl FreeAmine Free Amine Nucleophile Base2->FreeAmine - HCl FreeAmine->Amide

Figure 1: Mechanistic pathway of HATU-mediated coupling, highlighting the dual role of DIPEA.

T3P_Workflow Step1 1. Dissolution Carboxylic Acid + Amine HCl in EtOAc Step2 2. Base Addition Add DIPEA (≥3.0 eq) at 0°C Step1->Step2 Step3 3. Activation Add T3P (50% in EtOAc) dropwise Step2->Step3 Step4 4. Coupling Reaction Stir at RT (2-12 h) until completion Step3->Step4 Step5 5. Aqueous Workup Wash with H2O and NaHCO3 (Removes T3P salts) Step4->Step5

Figure 2: Step-by-step T3P coupling workflow demonstrating the streamlined aqueous workup process.

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling (Milligram to Gram Scale)

This protocol is optimized for rapid reaction kinetics and is ideal for discovery chemistry and library synthesis[1][3].

Reagent Stoichiometry:

  • Carboxylic Acid: 1.0 eq

  • (1-Isobutyl-1H-pyrazol-4-yl)methylamine HCl: 1.1 eq

  • HATU: 1.2 eq

  • DIPEA: 3.0 - 4.0 eq

Step-by-Step Methodology:

  • Dissolution: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1 M to 0.2 M.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the active ester intermediate.

  • Primary Deprotonation: Add DIPEA (1.5 eq) to the stirring solution.

  • Activation: Add HATU (1.2 eq) in one portion. Stir the reaction mixture at room temperature for 15–30 minutes[2].

    • Causality: This pre-activation step ensures the complete conversion of the acid to the O-acyl(tetramethyl)isouronium active ester. A distinct color change (often to yellow or pale orange) is a visual validation of active ester formation.

  • Amine Free-Basing & Addition: In a separate vial, suspend (1-Isobutyl-1H-pyrazol-4-yl)methylamine HCl (1.1 eq) in a minimal amount of DMF and add DIPEA (1.5 eq). Sonicate briefly until dissolved, then add this free-based amine solution dropwise to the activated acid mixture.

  • Reaction Monitoring: Stir at room temperature. Monitor the reaction via LC-MS or TLC. Amide formation is typically complete within 1–3 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: T3P-Mediated Amide Coupling (Gram to Multi-Gram Scale)

This protocol is optimized for scale-up, offering near-zero epimerization and eliminating the need for chromatographic purification[4][5].

Reagent Stoichiometry:

  • Carboxylic Acid: 1.0 eq

  • (1-Isobutyl-1H-pyrazol-4-yl)methylamine HCl: 1.05 eq

  • T3P (50% w/w solution in EtOAc): 1.5 eq

  • DIPEA or Pyridine: 3.0 eq

Step-by-Step Methodology:

  • Co-Dissolution: Charge a reaction vessel with the carboxylic acid (1.0 eq) and (1-Isobutyl-1H-pyrazol-4-yl)methylamine HCl (1.05 eq). Suspend the solids in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of substrate).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise.

    • Causality: Adding the base at 0 °C controls the exothermic neutralization of the amine hydrochloride salt.

  • T3P Addition: Slowly add the T3P solution (1.5 eq, 50% in EtOAc) dropwise via an addition funnel or syringe pump over 15 minutes.

    • Causality: T3P acts as a powerful dehydrating agent. Dropwise addition prevents localized heating and suppresses the formation of ketene intermediates, which can lead to unwanted diastereomeric mixtures in sensitive substrates[4].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Validate completion via LC-MS.

  • Aqueous Workup: Dilute the reaction mixture with additional EtOAc. Wash the organic phase twice with water, once with saturated aqueous NaHCO₃, and once with brine.

    • Causality: The tripropyl triphosphate byproducts generated by T3P are highly polar and completely partition into the aqueous phase, leaving the pure pyrazole carboxamide in the organic layer[5]. Dry over MgSO₄, filter, and concentrate.

Quantitative Data & Optimization Matrix

The following table summarizes the performance metrics of various coupling systems when utilizing (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride, based on established process chemistry standards[3][5][6].

Coupling SystemScale SuitabilityEpimerization RiskExpected YieldByproduct RemovalPrimary Advantage
HATU / DIPEA < 5 GramsLow to Moderate85% - 95%Requires chromatography or LiCl washesFastest reaction kinetics; handles sterically hindered acids.
T3P / DIPEA > 5 GramsNear Zero80% - 90%Simple aqueous extractionNon-toxic; water-soluble byproducts; highly scalable.
EDC·HCl / HOBt General PurposeModerate70% - 85%Aqueous extractionUrea byproducts are water-soluble; inexpensive reagents.

References

  • Organic Process Research & Development (ACS). Stereochemical Aspects of T3P Amidations.[4] URL: [Link]

  • AMRI Global. WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE.[5] URL: [Link]

  • PMC (National Institutes of Health). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.[1] URL: [Link]

  • RSC Advances. Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis.[3] URL: [Link]

  • Aapptec. Coupling Reagents.[6] URL: [Link]

Sources

Application Notes and Protocols: High-Resolution NMR Spectroscopy of (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the preparation of (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. As a substituted pyrazole amine salt, this compound presents specific challenges, including solvent selection due to its ionic nature and the identification of labile protons. This application note details the underlying scientific principles, offers step-by-step protocols for both standard and advanced experiments, and provides troubleshooting guidance to empower researchers, scientists, and drug development professionals to acquire high-quality, reproducible NMR data for structural elucidation and purity assessment.

Introduction: The Analytical Challenge

(1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride is a member of the pyrazole class of heterocyclic compounds, which are significant scaffolds in medicinal chemistry and agrochemicals due to their diverse biological activities.[1][2] Accurate structural characterization via NMR is a cornerstone of the drug discovery and development process. However, the physicochemical properties of this molecule—specifically its nature as a hydrochloride salt—necessitate a carefully considered sample preparation strategy. The high polarity imparted by the ammonium chloride group dictates solubility, while the exchangeable amine protons require specific techniques for unambiguous assignment. This guide moves beyond a simple list of steps to explain the causality behind each choice, ensuring a robust and reliable analytical outcome.

Foundational Principles: Why This Protocol Works

The success of an NMR experiment is fundamentally dependent on the quality of the sample. For a polar salt like (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride, several factors must be addressed.

  • The Impact of the Hydrochloride Salt: The presence of the hydrochloride salt renders the amine group protonated (R-CH₂-NH₃⁺ Cl⁻). This ionic character dramatically increases the compound's polarity, making it poorly soluble in common non-polar NMR solvents like deuterated chloroform (CDCl₃).[3][4] Therefore, polar aprotic or protic deuterated solvents are required to achieve the necessary concentration for analysis. Furthermore, protonation of the amine induces a significant downfield shift in the ¹H and ¹³C NMR signals of adjacent nuclei compared to the corresponding free base, a key feature to note during spectral interpretation.[5]

  • Solvent Selection Rationale: The choice of solvent is the most critical parameter. It must not only dissolve the analyte but also be compatible with the NMR experiment. Deuterated solvents are essential to avoid overwhelming the spectrum with solvent signals and to provide a deuterium signal for the spectrometer's field/frequency lock system.[4][6][7]

  • Managing Labile Protons: The ammonium group contains three acidic protons (-NH₃⁺) that are "labile," meaning they can rapidly exchange with other acidic protons in the solution (like trace water) or with deuterium from the solvent.[5] This exchange can lead to signal broadening or, in the case of D₂O, complete disappearance from the ¹H spectrum. This phenomenon is leveraged in a D₂O exchange experiment to definitively identify the amine proton signal.[8]

Core Experimental Protocols

This section provides detailed, step-by-step methodologies for preparing high-quality NMR samples.

3.1. Recommended Materials and Reagents
ComponentSpecificationRationale
Analyte (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochlorideSolid, free of particulate contaminants.
NMR Tubes 5 mm, high-precision (e.g., Wilmad 528-PP or equivalent)High-quality tubes ensure good magnetic field homogeneity (shimming).[9][10]
Deuterated Solvents DMSO-d₆ (≥99.9 atom % D), Methanol-d₄ (≥99.8 atom % D), D₂O (≥99.9 atom % D)Selected for their ability to dissolve polar salts. High deuteration levels minimize residual solvent peaks.[4][6]
Pipettes Glass Pasteur pipettesUsed for transferring the sample solution into the NMR tube.
Filter Material Small plug of cotton or glass woolTo filter out any undissolved particulates which can severely degrade spectral quality.[11][12]
Vials 1-2 mL glass vials with capsFor dissolving the sample prior to transfer to the NMR tube.[11]
3.2. Workflow for Sample Preparation

The following diagram outlines the validated workflow for preparing the NMR sample.

G cluster_prep Step 1: Weighing & Dissolution cluster_filter Step 2: Filtration & Transfer cluster_final Step 3: Finalization weigh Weigh 10-15 mg of Analyte into a clean glass vial add_solvent Add ~0.7 mL of Deuterated Solvent (e.g., DMSO-d6) weigh->add_solvent dissolve Vortex or gently warm to ensure complete dissolution add_solvent->dissolve prep_pipette Prepare a Pasteur pipette with a small cotton plug transfer Filter the solution through the pipette directly into the NMR tube dissolve->transfer prep_pipette->transfer cap Cap the NMR tube and label clearly transfer->cap invert Invert gently to mix cap->invert ready Sample is Ready for Analysis invert->ready

Caption: Standard workflow for NMR sample preparation.

3.3. Step-by-Step Protocol for ¹H and ¹³C NMR
  • Weighing: Accurately weigh 10-15 mg of (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride into a small, clean glass vial. For ¹³C-only experiments, a higher mass (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.[11][13]

  • Solvent Addition: Add approximately 0.6 to 0.7 mL of the chosen deuterated solvent (DMSO-d₆ is a highly recommended starting point) to the vial.[9][11] This volume is optimal for most modern spectrometers.[10]

  • Dissolution: Cap the vial and vortex gently. If the solid does not dissolve completely, gentle warming in a water bath may be applied. Visually inspect the solution against a dark background to ensure no solid particles remain. A homogenous solution is critical for acquiring high-quality spectra.[13]

  • Filtration and Transfer: Place a small, loose plug of cotton or glass wool into the neck of a glass Pasteur pipette. Draw the sample solution into the pipette and carefully transfer it into the NMR tube, filtering out any microparticulates.[3][12]

  • Final Steps: Cap the NMR tube securely. Label it clearly with a permanent marker on the cap or the very top of the tube.[10] Invert the tube 2-3 times to ensure the solution is homogenous before placing it in the spectrometer.

Advanced Protocol: D₂O Exchange for Amine Proton Identification

This experiment is essential for confirming the identity of the -NH₃⁺ proton signals.

G acquire_initial Step 1: Acquire Initial ¹H Spectrum (using DMSO-d6 or CD3OD) add_d2o Step 2: Add D₂O (1-2 drops, ~20-40 µL) acquire_initial->add_d2o shake Step 3: Shake Vigorously (for ~30-60 seconds) add_d2o->shake acquire_final Step 4: Re-acquire ¹H Spectrum shake->acquire_final compare Step 5: Compare Spectra Amine (-NH3+) signal will disappear or be greatly attenuated acquire_final->compare

Caption: Workflow for D₂O exchange experiment.

4.1. Step-by-Step Protocol for D₂O Exchange
  • Initial Spectrum: Prepare the sample as described in section 3.3 using a solvent like DMSO-d₆ or CD₃OD and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops (approximately 20-40 µL) of deuterium oxide (D₂O) to the sample.

  • Mix: Cap the tube and shake it vigorously for 30-60 seconds to facilitate the proton-deuterium exchange.

  • Final Spectrum: Re-acquire the ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The signal corresponding to the -NH₃⁺ protons will have disappeared or significantly decreased in intensity in the second spectrum, confirming its assignment.

Troubleshooting and Quality Control
ProblemPotential Cause(s)Recommended Solution(s)
Broad, distorted peaks (poor shimming) 1. Insoluble particulate matter in the sample.[11]2. Poor quality or scratched NMR tube.[9]3. Incorrect sample volume/height.[10]1. Re-prepare the sample, ensuring filtration through a cotton/glass wool plug.2. Use a new, high-precision NMR tube.3. Adjust sample volume to the recommended height (~4-5 cm or 0.6-0.7 mL).
Analyte does not dissolve 1. Incorrect solvent choice.2. Sample concentration is too high.1. Switch to a more polar solvent (e.g., from CD₃OD to DMSO-d₆).2. Reduce the amount of analyte used.
Unexpected peaks in spectrum 1. Residual non-deuterated solvent from sample purification.2. Impurities in the sample or solvent.1. Ensure the analyte is thoroughly dried under high vacuum before preparation.[3]2. Run a blank spectrum of the solvent. Compare with literature values for known impurities.
Amine proton signal is very broad or not visible 1. Rapid chemical exchange with trace water in the solvent.[8]2. Quadrupolar broadening from the ¹⁴N nucleus.[8]1. Use a fresh, anhydrous grade of deuterated solvent.2. This is an inherent property; D₂O exchange is the best method for confirmation. Lowering the temperature may sometimes sharpen the signal.
Conclusion

The successful acquisition of high-resolution NMR spectra for (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride is readily achievable through a systematic and informed approach to sample preparation. By selecting an appropriate polar deuterated solvent, such as DMSO-d₆, ensuring complete dissolution and filtration, and employing a D₂O exchange experiment for unambiguous assignment of labile protons, researchers can generate reliable and high-quality data. This foundational data is critical for advancing research and development in projects where this molecular scaffold is a key component.

References
  • Elguero, J., Claramunt, R. M., & Shargi, H. (1987). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry.
  • BenchChem. (n.d.).
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • University of Georgia, NMR Blog. (2023). Small molecule NMR sample preparation.
  • Elguero, J., Jagerovic, N., & Silva, A. M. (2015). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules.
  • Al-Azab, F. M. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and ¹H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences.
  • Frontier, A. (n.d.). How to Get a Good ¹H NMR Spectrum. Retrieved from University of Rochester, Department of Chemistry.
  • Visnav. (2022).
  • Reddit. (2021). What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry.
  • Samuels, E. R., & Wang, T. (2020). Quantitative ¹H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. Journal of Pharmaceutical and Biomedical Analysis, 187, 113338.
  • Allan Chemical Corporation. (2025). Deuterated Solvents for NMR: Guide.
  • Sigma-Aldrich. (n.d.). NMR Solvents.
  • Rodrigues, N. P., et al. (2025).
  • TCI AMERICA. (n.d.). Deuterated Compounds for NMR.
  • University of California, Merced. (n.d.). Deuterated Solvents. Nuclear Magnetic Resonance Facility.
  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Cornell University. (n.d.). NMR Sample Preparation. Cornell NMR and Chemistry MS Facilities.
  • Chem-Impex. (n.d.). (1-Methyl-1H-pyrazol-4-yl)methylamine hydrochloride.
  • PubChem. (n.d.). 1-Methyl-1H-pyrazol-4-ylamine hydrochloride.
  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?
  • PubChem. (n.d.). C-(1-Benzyl-1H-pyrazol-4-YL)-methylamine hydrochloride.
  • NextSDS. (n.d.). C-(1-Methyl-1H-pyrazol-4-yl)-methylaminedihydrochloride.
  • Sigma-Aldrich. (n.d.). 3-methyl-1-propyl-1H-pyrazol-4-amine hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). 1H-pyrazol-4-ylmethylamine hydrochloride(2 :3).
  • Li, Y., et al. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules.
  • Fisher Scientific. (2011).
  • ResearchGate. (n.d.). A Comprehensive Review on Pyrazole and It's Pharmacological Properties.

Sources

Application Note: Advanced Amidation Protocols for (1-Isobutyl-1H-pyrazol-4-yl)methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride is a versatile primary amine building block frequently utilized in the synthesis of pharmaceutical intermediates and bioactive libraries. The presence of the electron-rich pyrazole core, combined with the lipophilic isobutyl appendage, makes it a highly desirable pharmacophore in drug development. This application note details optimized, self-validating protocols for coupling this specific amine with various carboxylic acids using two distinct, industry-standard methodologies: HATU-mediated solution-phase coupling for discovery chemistry, and T3P-mediated amidation for scale-up and epimerization-sensitive substrates.

Reactivity Profile & Mechanistic Causality

Designing a robust protocol requires a deep understanding of the substrate's physicochemical properties:

  • Nucleophilicity: The target amine is a primary aliphatic amine. Because the amine nitrogen is separated from the pyrazole ring by a methylene spacer ( −CH2​− ), its nucleophilicity is not significantly diminished by the heteroaromatic ring's electron-withdrawing effects. It behaves as a highly reactive nucleophile, unlike direct aminopyrazoles or anilines.

  • The Hydrochloride Salt Factor (Causality of Base Addition): The compound is supplied as a stable hydrochloride salt. To participate in nucleophilic acyl substitution, the amine must be in its free base form. Therefore, any coupling protocol must include at least 1.0 equivalent of a tertiary amine base (such as N,N-Diisopropylethylamine, DIPEA) strictly to neutralize the HCl salt, in addition to the base required to deprotonate the carboxylic acid and drive the coupling reagent mechanism [2]. Failure to account for this extra equivalent of base is the primary cause of sluggish kinetics and low yields in salt-amine couplings.

Selection of Coupling Reagents

To provide a comprehensive toolkit, we focus on two highly effective reagents tailored for different stages of drug development:

  • HATU: Ideal for discovery-scale synthesis, sterically hindered carboxylic acids, and rapid reaction times. HATU forms a highly reactive OAt-active ester, which is rapidly intercepted by the free amine [4].

  • T3P (Propylphosphonic anhydride): The reagent of choice for scale-up and epimerization-prone substrates. T3P generates highly water-soluble byproducts, allowing for a simple liquid-liquid extraction workup without the need for column chromatography[1].

Quantitative Data: Reagent Comparison

Table 1: Comparative Matrix for Amidation of (1-Isobutyl-1H-pyrazol-4-yl)methylamine

ParameterHATU ProtocolT3P Protocol
Primary Application Discovery chemistry, hindered acidsScale-up, chiral acids (low epimerization)
Typical Yield 85 - 95%75 - 90%
Reaction Time 1 - 4 hours12 - 18 hours
Base Requirement 3.5 - 4.0 equiv (DIPEA)3.5 - 4.0 equiv (DIPEA or Pyridine)
Byproduct Removal Aqueous wash + Silica ChromatographyAqueous wash only (highly water-soluble)
Epimerization Risk Low to ModerateVery Low

Experimental Protocols

Protocol A: HATU-Mediated Amidation (Discovery Scale)

Mechanistic Rationale: The carboxylic acid is deprotonated by DIPEA, attacking HATU to form an OAt-active ester. The tetramethylurea (TMU) byproduct is released. The liberated (1-isobutyl-1H-pyrazol-4-yl)methylamine then attacks the active ester to yield the amide [2].

Materials:

  • Carboxylic Acid (1.0 equiv)

  • (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.5 equiv) — Note: 1.1 equiv neutralizes the amine salt; 2.4 equiv drives the coupling.

  • Anhydrous DMF or DCM (0.1 M to 0.2 M concentration)

Step-by-Step Procedure:

  • Activation: In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add DIPEA (2.0 equiv) and stir for 5 minutes at room temperature to ensure complete deprotonation.

  • Add HATU (1.2 equiv) portion-wise. Stir the mixture for 15–30 minutes at room temperature. Self-Validation Cue: The solution will typically turn a distinct yellow color, indicating the successful formation of the OAt-active ester.

  • Amine Liberation & Coupling: In a separate vial, suspend (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride (1.1 equiv) in a minimal amount of DMF and add DIPEA (1.5 equiv) to liberate the free amine.

  • Transfer the free amine solution dropwise to the activated acid mixture.

  • Monitoring: Stir the reaction at room temperature. Monitor via LC-MS or TLC. Complete consumption of the active ester typically occurs within 1–4 hours.

  • Workup: Quench the reaction with water. Dilute with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1N HCl (to remove excess amine/DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and brine.

  • Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography to remove trace TMU.

Protocol B: T3P-Mediated Amidation (Scale-Up & Low Epimerization)

Mechanistic Rationale: T3P acts as a mild dehydrating agent, forming a mixed anhydride with the carboxylic acid, which is then attacked by the amine. It is highly effective at suppressing epimerization in chiral substrates and requires minimal purification [3].

Materials:

  • Carboxylic Acid (1.0 equiv)

  • (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride (1.05 equiv)

  • T3P (50% solution in EtOAc or DMF) (1.5 equiv)

  • DIPEA or Pyridine (3.5 equiv)

  • Anhydrous DCM or EtOAc

Step-by-Step Procedure:

  • Preparation: To a reaction vessel equipped with a magnetic stirrer, add the carboxylic acid (1.0 equiv) and (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride (1.05 equiv).

  • Suspend the solids in anhydrous DCM (10 volumes relative to the acid).

  • Cool the mixture to 0 °C using an ice bath to manage the exotherm of the subsequent activation step.

  • Base Addition: Add DIPEA (3.5 equiv) dropwise. This simultaneously neutralizes the amine hydrochloride and provides the basic environment required for T3P activation.

  • Coupling: Add the T3P solution (1.5 equiv) dropwise over 15–30 minutes.

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir overnight (12–18 hours).

  • Workup: Dilute the reaction with additional DCM (10 volumes). Wash the organic layer successively with 10% aqueous citric acid, water, saturated NaHCO₃, and brine.

  • Self-Validation Cue: The water-soluble T3P byproducts partition completely into the aqueous phase. Dry the organic layer (Na₂SO₄) and concentrate to afford the highly pure amide product, often requiring no further purification [3].

Reaction Workflow Visualization

AmidationWorkflow Acid Carboxylic Acid (R-COOH) Base1 DIPEA (Base) Deprotonation Acid->Base1 Step 1 CouplingAgent Coupling Reagent (HATU or T3P) Base1->CouplingAgent Carboxylate ActiveSpecies Activated Intermediate (OAt Ester or Mixed Anhydride) CouplingAgent->ActiveSpecies Activation Product Target Amide Product ActiveSpecies->Product Nucleophilic Attack AmineSalt (1-Isobutyl-1H-pyrazol-4-yl) methylamine HCl Base2 DIPEA (Base) Neutralization AmineSalt->Base2 Salt Cleavage FreeAmine Free Amine Nucleophile Base2->FreeAmine Liberated FreeAmine->Product Workup Aqueous Workup (Removes Byproducts) Product->Workup Purification

Logical workflow of amide bond formation highlighting the critical amine neutralization step.

References

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters - ACS Publications. Available at:[Link]

  • Acid-Amine Coupling using T3P. Organic Synthesis. Available at: [Link]

Application Note: Seamless Integration of (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride into Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the strategic incorporation of (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride into peptide sequences using solid-phase peptide synthesis (SPPS). Pyrazole moieties are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The protocols detailed herein offer a robust methodology for creating novel peptide-based therapeutics and research tools by leveraging the unique structural and functional attributes of this pyrazole-containing building block.

Introduction: The Rationale for Pyrazole-Containing Peptides

The functionalization of peptides with heterocyclic scaffolds is a powerful strategy in modern drug discovery.[4] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a particularly privileged structure found in numerous FDA-approved drugs.[5][6] Its unique physicochemical properties can enhance the pharmacokinetic and pharmacodynamic profiles of parent molecules.[5] By incorporating (1-Isobutyl-1H-pyrazol-4-yl)methylamine into a peptide sequence, researchers can explore new chemical space, potentially improving target affinity, metabolic stability, and cell permeability. This application note outlines two primary, field-proven methods for achieving this modification on a solid support.

Characterization of (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride

A thorough understanding of the reagent's properties is critical for its successful application.

PropertyValueSource
Molecular Formula C9H17N3 · HClInferred from related structures
Molecular Weight 203.71 g/mol Inferred from related structures
Appearance Likely a powder[7]
Key Functional Group Primary Amine (-CH2NH2)Chemical Structure
Storage Conditions 0-8 °C[7]

The primary amine of (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride is the key reactive handle for its incorporation into a peptide chain. The hydrochloride salt form necessitates neutralization prior to or in situ during the coupling reaction to liberate the nucleophilic free amine.

Strategic Approaches for Incorporation

Two principal strategies are presented for the covalent attachment of the pyrazole moiety to a resin-bound peptide:

  • Strategy A: Post-Synthesis Modification of a Side-Chain Carboxylic Acid. This is the most direct approach, involving the coupling of the pyrazole amine to an activated side-chain carboxyl group of an amino acid like Aspartic Acid (Asp) or Glutamic Acid (Glu).

  • Strategy B: N-Terminal Modification via Reductive Amination. This method introduces the pyrazole group at the N-terminus of the completed peptide chain through the formation of a secondary amine linkage.

The choice of strategy will depend on the desired final structure and the overall synthetic plan.

Experimental Protocols

These protocols assume the use of standard manual or automated solid-phase peptide synthesis techniques based on Fmoc/tBu chemistry.[8][9][10][11]

General SPPS Workflow

The synthesis begins with the selection of a suitable resin, such as a Rink Amide or Wang resin, to yield a C-terminal amide or carboxylic acid, respectively.[11] The peptide backbone is assembled through sequential cycles of Fmoc deprotection and amino acid coupling.[12]

SPPS_Workflow cluster_resin Resin Preparation cluster_synthesis Peptide Elongation Cycle (Repeat n times) cluster_modification Modification & Cleavage Resin Select & Swell Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (AA, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Modification Incorporate Pyrazole (Strategy A or B) Final_Deprotection->Modification Cleavage Cleavage & Side-Chain Deprotection (e.g., TFA cocktail) Modification->Cleavage

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Protocol for Strategy A: Side-Chain Acylation

This protocol describes the coupling of (1-Isobutyl-1H-pyrazol-4-yl)methylamine to a side-chain carboxyl group of a resin-bound peptide.

Prerequisites:

  • Resin-bound peptide with a C-terminal Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH incorporated at the desired position. The allyl (All) protecting group allows for orthogonal deprotection without disturbing the t-butyl side-chain protections of other residues.[13]

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM), followed by Dimethylformamide (DMF).

  • Fmoc Deprotection (if necessary): If the N-terminal amino acid is Fmoc-protected, remove the Fmoc group with 20% piperidine in DMF. Wash thoroughly with DMF.

  • Allyl Deprotection:

    • Treat the resin with a solution of Pd(PPh₃)₄ (0.25 eq.) and Phenylsilane (PhSiH₃, 25 eq.) in DCM.

    • Agitate for 2 hours at room temperature.

    • Wash the resin sequentially with DCM, 0.5% DIPEA in DMF, 0.5% sodium diethyldithiocarbamate in DMF, and finally DMF.

  • Activation and Coupling:

    • In a separate vessel, prepare the pyrazole solution: Dissolve (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride (5 eq.) and Diisopropylethylamine (DIPEA, 10 eq.) in DMF.

    • Prepare the activation solution: Dissolve HATU (4.9 eq.) in DMF.[14]

    • Add the HATU solution to the resin, followed immediately by the pyrazole/DIPEA solution.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the absence of free amines on the resin, indicating complete coupling.

  • Washing: Wash the resin thoroughly with DMF, DCM, and Methanol. Dry the resin in vacuo.

Strategy_A_Workflow Start Start: Peptide-Resin with -Asp(OAll)- Allyl_Deprotect Allyl Deprotection (Pd(PPh3)4, PhSiH3) Start->Allyl_Deprotect Wash1 Wash Steps Allyl_Deprotect->Wash1 Activate_Couple Activate & Couple: 1. HATU/DIPEA 2. Pyrazole-Amine Wash1->Activate_Couple Wash2 Final Wash & Dry Activate_Couple->Wash2 End End: Pyrazole-Modified Peptide-Resin Wash2->End

Caption: Workflow for side-chain modification (Strategy A).

Protocol for Strategy B: N-Terminal Reductive Amination

This protocol modifies the N-terminal amine of the peptide.[15]

Prerequisites:

  • Fully assembled, resin-bound peptide.

  • The N-terminal Fmoc group must be removed prior to starting.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin in a 1% acetic acid solution in DMF.

  • Schiff Base Formation:

    • This step requires the corresponding aldehyde of the pyrazole amine. If not commercially available, it can be synthesized from the amine via standard organic methods. For this protocol, we assume the use of a conceptual (1-Isobutyl-1H-pyrazol-4-yl)methanal.

    • Add the pyrazole aldehyde (10 eq.) to the resin suspension.

    • Agitate for 1 hour at room temperature.

  • Reduction:

    • Add Sodium Cyanoborohydride (NaBH₃CN, 10 eq.) to the reaction mixture.

    • Agitate for an additional 2-4 hours at room temperature.

  • Monitoring: A chloranil test can be used to confirm the consumption of the primary amine.

  • Washing: Wash the resin thoroughly with DMF, DCM, and Methanol. Dry the resin in vacuo.

Final Cleavage and Deprotection

Regardless of the strategy used, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Reagent: A standard cleavage cocktail, such as 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water, is typically used.[8]

  • Procedure: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Workup: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting and Causality

IssuePotential CauseRecommended Solution
Incomplete Coupling (Strategy A) Insufficient activation: The carboxyl group is not reactive enough. Steric hindrance: The peptide sequence near the modification site is bulky. Amine protonation: Incomplete neutralization of the hydrochloride salt.Increase coupling time or temperature (e.g., to 40°C). Use a more potent coupling reagent like COMU.[16] Ensure sufficient excess of a non-nucleophilic base (DIPEA).
Low Yield (Strategy B) Inefficient Schiff base formation: Aldehyde may be unstable or unreactive. Incomplete reduction: NaBH₃CN activity is low.Ensure the quality of the aldehyde. Use a different reducing agent like Sodium Triacetoxyborohydride (STAB).
Side Reactions Racemization: Activation of the carboxyl group can lead to epimerization, especially with certain coupling reagents.[16]Add an anti-racemization agent like Oxyma Pure to the coupling mixture. Use coupling reagents known for low racemization, such as PyAOP.[14][17]

Conclusion

The incorporation of (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride into peptide scaffolds is an accessible and valuable technique for generating novel peptidomimetics. By following the detailed protocols for either side-chain acylation or N-terminal reductive amination, researchers can effectively synthesize these modified peptides. The choice of strategy and careful optimization of reaction conditions are paramount to achieving high yields and purity. These methods open avenues for the development of new therapeutic agents and biological probes with enhanced properties.

References

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Wegner, M., et al. (2025). Late‐Stage Amination of Peptides on the Solid Phase. Chemistry – A European Journal. Retrieved from [Link]

  • Albericio, F. (Ed.). (2000). Solid-Phase Synthesis: A Practical Guide. Taylor & Francis. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Tiwari, R., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. RSC Medicinal Chemistry. Retrieved from [Link]

  • Pawar, S. S., & Ragit, S. S. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Retrieved from [Link]

  • Al-Ostath, A. I. H., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules. Retrieved from [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]

  • Ali, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Retrieved from [Link]

  • Olivos, H. J., et al. (2009). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Isied, S. S., et al. (2006). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Tokyo Institute of Technology. (2024, March 11). A Simple and Robust Method to Add Functional Molecules to Peptides. Retrieved from [Link]

  • Del Gatto, A., et al. (2000). Amino Acid Side Chain Attachment Approach and Its Application to the Synthesis of Tyrosine-Containing Cyclic Peptides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Spicer, C. D., & Jolliffe, K. A. (2024). Strategies for converting turn-motif and cyclic peptides to small molecules for targeting protein–protein interactions. Chemical Society Reviews. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • LifeTein. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazol-4-ylamine hydrochloride. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Clusters of a protected amino acid with pyrazole derivatives: -sheet model systems in the gas phase. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Shetty, M. M., et al. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). C-(1-Benzyl-1H-pyrazol-4-YL)-methylamine hydrochloride. Retrieved from [Link]

  • Fares, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • NextSDS. (n.d.). C-(1-BENZYL-1H-PYRAZOL-4-YL)-METHYLAMINE HYDROCHLORIDE. Retrieved from [Link]

  • NextSDS. (n.d.). C-(1-Methyl-1H-pyrazol-4-yl)-methylaminedihydrochloride. Retrieved from [Link]

  • Arkat USA. (n.d.). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting poor aqueous solubility of (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride. This document is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. As a hydrochloride salt, this molecule has been specifically engineered to improve upon the typically poor water solubility of its free base form.[1][2] However, challenges can still arise. This guide provides a structured, mechanistic approach to troubleshooting and overcoming these issues in your experimental work.

Understanding the Core Challenge: It's a Salt, So Why Won't It Dissolve?

The most common reason a hydrochloride salt of a weak base exhibits poor aqueous solubility is salt disproportionation .[3] This is an equilibrium process where the salt (R-NH₃⁺Cl⁻), which is generally soluble, converts back into its non-ionized, "free base" form (R-NH₂), which is often poorly soluble and precipitates out of solution. This phenomenon is governed by the pH of the solution and the pKa of the compound.

The core objective of our troubleshooting is to keep the compound in its ionized, soluble salt form.

Part 1: Foundational Troubleshooting & Diagnosis

This section addresses the most common and easily solvable issues. Always start here.

Q1: I've added the compound to neutral water (pH ~7) and it's not dissolving or is forming a precipitate. What's happening?

This is a classic sign of salt disproportionation. The pyrazole moiety and the primary amine make the parent molecule a weak base.[4][5] As a hydrochloride salt, it is acidic. When dissolved in unbuffered, neutral water, the salt itself can raise the local pH sufficiently to surpass the pKa of the amine, causing it to deprotonate and convert to the insoluble free base.

Immediate Action Steps:

  • Check the pH: Use a calibrated pH meter to measure the pH of your suspension. If it is neutral or basic, disproportionation is the likely cause.

  • Acidify the Solution: Add a small amount of dilute acid (e.g., 0.1 M HCl) dropwise while stirring. The precipitate should redissolve as the pH drops and the equilibrium shifts back to the soluble protonated (salt) form.

Q2: What is the fundamental principle governing the solubility of my amine hydrochloride salt?

The solubility is dictated by the pH of the solution relative to the pKa of the primary amine group and the intrinsic solubility of the free base (S₀).[3] For a basic drug salt, solubility is high at low pH (acidic conditions) where the compound is fully protonated (R-NH₃⁺). As the pH increases towards the pKa, the concentration of the un-ionized free base (R-NH₂) increases, and if it exceeds its intrinsic solubility limit, it will precipitate.

The pH at which precipitation begins is known as the pH of maximum solubility (pHₘₐₓ). To maintain solubility, the pH of your solution must be kept below this pHₘₐₓ.[3]

Part 2: Systematic Solubility Enhancement Protocols

If simple acidification is not sufficient or not compatible with your experimental system, the following systematic approaches can be employed.

Q3: How do I systematically determine the optimal pH for my compound?

You should generate a pH-solubility profile. This experiment is critical for understanding the compound's behavior and selecting appropriate buffer systems for your assays.

Protocol 1: Generating a pH-Solubility Profile

Objective: To determine the saturation solubility of (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride across a range of pH values.

Materials:

  • (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 9.

  • Vials or sealed flasks.

  • Orbital shaker or magnetic stirrer with temperature control.

  • Analytical balance.

  • Centrifuge.

  • HPLC or UV-Vis spectrophotometer for concentration analysis.

  • Syringe filters (e.g., 0.22 µm).

Methodology:

  • Prepare a set of buffers at desired pH values (e.g., 2, 3, 4, 5, 6, 7, 7.4, 8).

  • Add an excess amount of the solid compound to a vial, ensuring undissolved solid will remain at equilibrium.[6]

  • Add a known volume of a specific pH buffer to each vial.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the suspensions to settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved solids.

  • Dilute the filtrate with a suitable mobile phase or solvent and analyze the concentration using a validated HPLC or UV-Vis method.

  • Plot the measured solubility (e.g., in mg/mL or µM) on the y-axis against the pH on the x-axis.

Data Interpretation: The resulting graph will show high solubility at low pH, which will decrease sharply as the pH approaches the compound's pKa. This profile is essential for all subsequent formulation work.

Table 1: Example pH-Solubility Profile Data Template

Buffer pH Measured Concentration (µg/mL) Visual Observation
2.0 Clear Solution
4.0 Clear Solution
5.5 Slight Haze
6.5 Suspension
7.4 Heavy Precipitate

| 8.0 | | Heavy Precipitate |

Part 3: Advanced Formulation Strategies

When pH control alone is insufficient or undesirable for the experimental design (e.g., cell-based assays requiring physiological pH), more advanced formulation techniques are necessary.

Q4: My experiment must be run at pH 7.4, where my compound precipitates. What are my options?

At physiological pH, you are likely operating above the pHₘₐₓ, and formulation excipients are required to increase the apparent solubility. The most common strategies are using co-solvents, surfactants, or cyclodextrins.[7][8]

Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[6]

Q5: Which co-solvents should I try, and how do I use them?

Common choices include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (e.g., PEG 300, PEG 400).

Protocol 2: Co-solvent Screening

Objective: To identify a suitable co-solvent system that maintains the compound's solubility at a target pH.

Methodology:

  • Prepare stock solutions of your compound at a high concentration in 100% of each co-solvent you wish to test (e.g., 100 mg/mL in DMSO).

  • Prepare a series of aqueous buffer solutions (e.g., PBS at pH 7.4).

  • In separate vials, create a dilution series of the co-solvent in the buffer (e.g., 20%, 10%, 5%, 2%, 1% v/v).

  • Add a small volume of your concentrated compound stock solution to each co-solvent/buffer mixture to reach your desired final compound concentration.

  • Vortex each vial and visually inspect for precipitation immediately and after a set time (e.g., 1 hour, 4 hours) at room temperature. The lowest percentage of co-solvent that keeps the drug in solution is your target.

Table 2: Common Co-solvents for Preclinical Formulations

Co-solvent Properties & Considerations Typical Starting Conc.
DMSO Excellent solubilizing power. Can have cellular toxicity at >0.5-1%.[6] < 5%
Ethanol Good solubilizer, generally well-tolerated. Can cause precipitation on dilution. < 10%
PEG 400 Low toxicity, commonly used in vivo. Viscous. 10-30%

| Propylene Glycol | Good safety profile. Less viscous than PEG 400. | 10-40% |

Workflow for Co-Solvent Selection

start Goal: Solubilize at pH 7.4 stock Prepare 100 mg/mL stock in 100% DMSO start->stock dilution Prepare co-solvent dilutions in PBS (e.g., 20%, 10%, 5%) stock->dilution spike Spike stock into dilutions to final concentration dilution->spike observe Vortex & Observe (t=0, t=1h, t=4h) spike->observe decision Is it soluble? observe->decision success Success! Use lowest effective % decision->success Yes fail Failure. Try another co-solvent or advanced method. decision->fail No

Caption: A systematic workflow for screening co-solvents.

Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility.[7]

Q6: What surfactants are commonly used and how do they work?

Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Solutol® HS-15 are frequently used in preclinical studies due to their good solubilization capacity and acceptable safety profiles.[7]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, where the drug molecule sits within the hydrophobic core, while the cyclodextrin's hydrophilic shell enhances solubility in water.[9]

Q7: Which cyclodextrin should I use?

Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are widely used due to their high aqueous solubility and proven safety record.

Mechanism of Cyclodextrin Solubilization

cluster_after After Complexation drug_insoluble Insoluble Drug (Hydrophobic) water Water (Polar Environment) cd Cyclodextrin drug_soluble Drug label_hydrophilic Hydrophilic Exterior label_hydrophobic Hydrophobic Core solution Soluble Complex in Water

Caption: Cyclodextrin encapsulates a hydrophobic drug, increasing solubility.

Frequently Asked Questions (FAQs)

Q: Can I just heat the solution to get it to dissolve? A: Heating can increase solubility, but it is often a temporary solution.[4] The compound may precipitate upon cooling back to room or physiological temperature (a phenomenon known as supersaturation followed by crashing out). This is generally not a suitable strategy for experiments requiring stable solutions over time.

Q: My compound is a hydrochloride salt. Do I need to worry about the common ion effect? A: Yes, potentially. If your aqueous medium already contains a high concentration of chloride ions (e.g., in certain cell culture media or buffers), it could slightly suppress the dissolution of the hydrochloride salt.[10] However, this effect is usually minor compared to the dramatic impact of pH.

Q: What is the difference between solubility and dissolution rate? A: Solubility is the maximum amount of a substance that can be dissolved in a solvent at equilibrium. Dissolution rate is how fast the substance dissolves.[2] While related, they are distinct. For a poorly soluble compound, both can be limiting factors. Strategies like micronization (reducing particle size) primarily increase the dissolution rate, while the methods discussed here (pH, co-solvents) increase the equilibrium solubility.[11]

References

  • BenchChem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
  • BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • IJCRT.org. (2025, July 7).
  • MilliporeSigma. (n.d.).
  • MilliporeSigma. (2025, November 20).
  • Talaviya, R. (2026).
  • Merck Millipore. (n.d.). Improving API Solubility using API Processing.
  • ACS Publications. (2025, December 17). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design.
  • World Pharma Today. (2025, October 17).
  • GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development.
  • Heslop, T. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Research Journal of Pharmacy and Technology. (2019, April 10). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases.
  • WuXi AppTec DMPK. (2024, March 15).
  • PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Chem-Impex. (n.d.). (1-Methyl-1H-pyrazol-4-yl)methylamine hydrochloride.
  • ResearchGate. (2025, July 8).

Sources

Technical Support Center: Optimizing HPLC Mobile Phase Conditions for (1-Isobutyl-1H-pyrazol-4-yl)methylamine Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for method development and troubleshooting. We will explore the causal relationships behind experimental choices to empower you with the expertise to overcome common analytical challenges.

Understanding the Analyte: Key Challenges

(1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride is a polar molecule containing a primary amine. This chemical structure presents two primary challenges for traditional reversed-phase chromatography:

  • Poor Retention: Highly polar compounds have a low affinity for non-polar stationary phases (like C18), often leading to elution at or near the void volume.

  • Peak Tailing: The basic amine group is easily protonated and can interact strongly with acidic residual silanol groups on the surface of silica-based stationary phases. This secondary interaction causes asymmetrical, tailing peaks, which compromise resolution and quantification accuracy.[1][2]

This guide provides a systematic approach to address these challenges through logical mobile phase optimization and column selection.

Frequently Asked Questions (FAQs)

Q1: What is the best initial chromatographic mode for analyzing this compound: Reversed-Phase (RPC) or Hydrophilic Interaction Liquid Chromatography (HILIC)?

A1: The choice depends on your specific analytical goals.

  • Reversed-Phase Chromatography (RPC) is the most common and robust HPLC mode.[3][4] It is often the preferred starting point. However, due to the high polarity of the analyte, modifications such as pH control or ion-pairing are typically necessary to achieve adequate retention and good peak shape.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative specifically designed for the retention of very polar compounds that are not well-retained in RPC.[5][6][7][8] HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, offering a complementary separation mechanism.[5]

The following decision tree can guide your initial choice:

G start Goal: Analyze (1-Isobutyl-1H-pyrazol-4-yl)methylamine HCl check_retention Is adequate retention achieved on a standard C18 column with a highly aqueous mobile phase? start->check_retention rpc_path RPC Method Development (pH control, ion-pairing, polar-endcapped columns) check_retention->rpc_path  Yes hilic_path HILIC Method Development (Polar stationary phase, high organic mobile phase) check_retention->hilic_path  No / Poor Retention

Caption: Initial decision tree for chromatographic mode selection.

Q2: Why is mobile phase pH so critical, and what pH range should I use for Reversed-Phase Chromatography?

A2: Mobile phase pH is arguably the most powerful tool for controlling the retention and peak shape of ionizable compounds like this one.[9] The primary amine group on your analyte will have a pKa (the pH at which it is 50% ionized) typically in the range of 9-10.

The key is to maintain a consistent ionization state. For basic compounds, this is achieved by setting the mobile phase pH at least 2 units below the analyte's pKa.[2][10]

Recommendation: Start with a mobile phase pH between 2.5 and 3.5 . In this range:

  • The amine is fully and consistently protonated (positively charged).

  • The acidic silanol groups on the silica stationary phase (pKa ~3.5-4.5) are largely non-ionized, which significantly reduces the undesirable ionic interactions that cause peak tailing.[9]

Q3: What are the best columns and mobile phase additives for this analysis?

A3: Your choice of column and additives should work together to maximize retention and minimize peak tailing.

ParameterRecommendation for Reversed-Phase (RPC)Rationale
Column Chemistry High-purity, end-capped C18 or C8 columns. Polar-embedded or "Aqueous" C18 columns are also excellent choices.[3][11]Modern, high-purity silica columns have fewer accessible silanol groups. Polar-embedded phases provide better retention for polar analytes in highly aqueous mobile phases and can prevent phase collapse (dewetting).[3][12]
Mobile Phase A (Aqueous) 10-25 mM Potassium Phosphate or Ammonium Formate buffer, pH adjusted to 2.5-3.5.[13]Provides sufficient buffering capacity to control pH on the column. Formate buffers are volatile and ideal for LC-MS applications.
Mobile Phase B (Organic) Acetonitrile (ACN) or Methanol (MeOH).ACN and MeOH offer different selectivities.[14] If resolution is poor with one, trying the other is a simple way to alter the separation.
Additives (Optional) Ion-Pair Reagents: 5-10 mM Sodium 1-octanesulfonate (SOS).[15] Competing Base: 0.1% Triethylamine (TEA) - Use with caution, not MS-friendly.Ion-pairing agents form a neutral complex with the protonated amine, increasing its hydrophobicity and retention.[16] A competing base like TEA can mask active silanol sites, improving peak shape.[2]

Troubleshooting Guide: A Problem-Solving Approach

This section directly addresses common issues you may encounter during method development.

Problem: My peak is exhibiting significant tailing.

This is the most common issue for basic analytes. The primary cause is the interaction between the protonated amine of your analyte and deprotonated silanol groups on the stationary phase.[17]

G cluster_0 Step 1: Mobile Phase & Sample Check cluster_1 Step 2: Column & Advanced Options start Peak Tailing Observed check_ph Is Mobile Phase pH 2-3 units below analyte pKa? (i.e., pH 2.5-3.5) start->check_ph adjust_ph Action: Adjust pH to 2.5-3.5 using a suitable buffer (e.g., formate, phosphate). check_ph->adjust_ph No check_overload Is sample overload occurring? check_ph->check_overload Yes adjust_ph->check_overload dilute_sample Action: Dilute sample 10-fold or reduce injection volume. check_overload->dilute_sample Yes check_column Using a modern, high-purity, end-capped column? check_overload->check_column No dilute_sample->check_column switch_column Action: Switch to a column with low silanol activity or a polar-embedded phase. check_column->switch_column No add_modifier Consider Advanced Modifiers check_column->add_modifier Yes switch_column->add_modifier ion_pair Add Ion-Pair Reagent (e.g., 5mM SOS) add_modifier->ion_pair comp_base Add Competing Base (e.g., 0.1% TEA, non-MS) add_modifier->comp_base solution Symmetrical Peak Achieved ion_pair->solution comp_base->solution

Caption: A systematic workflow for troubleshooting peak tailing.

Problem: I have very little or no retention of my analyte in Reversed-Phase mode.

A: This indicates that the analyte is too polar for the current conditions and is eluting with the solvent front.

  • Cause: The mobile phase contains too much organic solvent, or the analyte has insufficient hydrophobicity.

  • Solution 1 (RPC): Drastically reduce the organic content of your mobile phase. Start with 5-10% Acetonitrile or Methanol and run a shallow gradient or isocratic elution. Ensure you are using an "aqueous-compatible" column (e.g., Polar-embedded, AQ-type) to prevent stationary phase collapse in highly aqueous conditions.[11][12]

  • Solution 2 (RPC): Introduce an ion-pairing reagent as described in the table above. This will increase the analyte's apparent hydrophobicity and enhance retention.[13][15]

  • Solution 3 (Mode Change): If retention is still poor, this is a strong indication that HILIC is a more appropriate technique.[4][6]

Problem: My retention times are drifting or shifting between injections.

A: Unstable retention times compromise data reliability. The cause is often related to the column, mobile phase, or system hardware.[18]

  • Cause 1: Insufficient Column Equilibration. HILIC, and RPC with ion-pairing reagents, can require longer equilibration times than standard RPC.

    • Solution: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection. If running a gradient, ensure the post-run equilibration time is sufficient.[19]

  • Cause 2: Mobile Phase Instability. Volatile components (especially organic solvents or additives like formic acid) can evaporate over time, changing the mobile phase composition and affecting retention.[19][20]

    • Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.

  • Cause 3: Temperature Fluctuations. HPLC retention is sensitive to temperature. A 1°C change can alter retention time by 1-2%.[18]

    • Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30-40 °C).

  • Cause 4: System Leaks or Pump Issues. A small, often invisible, leak can cause flow rate fluctuations, leading to retention time drift.[18][20]

    • Solution: Perform regular system maintenance. Check for salt deposits around fittings (a sign of a slow leak) and monitor system pressure stability.[18]

Experimental Protocols: Starting Points

These protocols provide validated starting conditions for your method development.

Protocol 1: Recommended Starting Method (Reversed-Phase)
ParameterCondition
Column Polar-Endcapped or "Aqueous" C18, 100 x 2.1 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water (approx. pH 2.7)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 40% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temp. 35 °C
Injection Vol. 2 µL
Detection UV at 210 nm (or as determined by analyte spectrum)
Sample Diluent 5% Acetonitrile in Water
Protocol 2: Alternative Starting Method (HILIC)
ParameterCondition
Column Amide or Diol HILIC Phase, 100 x 2.1 mm, 2.7 µm[3]
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 ACN:Water
Mobile Phase B 10 mM Ammonium Formate + 0.1% Formic Acid in 50:50 ACN:Water
Gradient 0% B to 50% B over 10 minutes (i.e., decreasing ACN concentration)[5]
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Detection UV at 210 nm (or as determined by analyte spectrum)
Sample Diluent 90% Acetonitrile in Water

By understanding the chemical properties of (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride and applying these systematic troubleshooting and optimization strategies, you can develop a robust, reliable, and accurate HPLC method.

References

  • Ashtekar, H., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. International Journal of Pharmaceutical Investigation, 13(2), 313-320. Available from: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Hichrom. Available from: [Link]

  • Nakajima, K. (n.d.). Analysis of 4-Methylimidazole in Caramel Pigment and Examination of High-Speed Analysis. Shimadzu. Available from: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of ChemTech Applications. Available from: [Link]

  • Williams, C. M., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1428–1437. Available from: [Link]

  • Tyihák, E., et al. (n.d.). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography – Modern TLC. Available from: [Link]

  • Chypre, M. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. SpringerLink. Available from: [Link]

  • Causes of Retention Time Drift in HPLC. (n.d.). Element Lab Solutions. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. Available from: [Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. (2026). Timberline Instruments. Available from: [Link]

  • HPLC Column Selection Guide. (n.d.). Phenomenex. Available from: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. Available from: [Link]

  • Wilson, I. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). ALWSCI. Available from: [Link]

  • 3 Ideal Columns for Analyzing Polar Compounds. (2017). YMC America. Available from: [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. Available from: [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Available from: [Link]

  • [Readers Insight] Retention Time Drifts: Why Do They Occur? (2025). Welch Materials. Available from: [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023). Biotage. Available from: [Link]

  • Neue, U. D., et al. (2004). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Waters Corporation. Available from: [Link]

  • Hydrophilic Interaction Liquid Chromatography – HILIC. (n.d.). Element Lab Solutions. Available from: [Link]

  • How can I prevent peak tailing in HPLC? (2013). ResearchGate. Available from: [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.). BUCHI. Available from: [Link]

  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience. Available from: [Link]

  • Öztürk, E. R., & Özkan, S. A. (2021). Hydrophilic Interaction Liquid Chromatography (HILIC): Latest Applications in the Pharmaceutical Researches. Current Pharmaceutical Analysis, 17(2), 171–186. Available from: [Link]

Sources

Resolving peak tailing in LC-MS for (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Tailing for (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve chromatographic peak tailing for highly polar, basic amines. We will move beyond trial-and-error by addressing the fundamental thermodynamic and electrostatic mechanisms occurring at the column level.

Diagnostic Profile & Mechanistic Causality

(1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride presents a classic chromatographic challenge. The molecule features a lipophilic isobutyl tail, a weakly basic pyrazole ring, and a strongly basic primary methylamine group (estimated pKa​ ~9.5–10.0). Because it is supplied as a hydrochloride salt, it is pre-protonated and highly polar.

The Root Cause of Peak Tailing: Secondary Retention Mechanisms

Peak tailing occurs when an analyte experiences more than one mechanism of retention, and the kinetics of these secondary interactions are slower than the primary hydrophobic partitioning[1].

In reversed-phase liquid chromatography (RPLC), the primary retention mechanism is hydrophobic interaction with the C18/C8 alkyl chains. However, the silica backbone of the stationary phase contains residual silanol groups (Si-OH).

  • Electrostatic Attraction: Older "Type-A" silica has highly acidic silanols with a pKa​ of 4–5[2]. At a neutral mobile phase pH, these silanols are deprotonated (Si-O⁻). Simultaneously, the primary amine of your compound is protonated (-NH₃⁺). This creates a strong, unintended cation-exchange interaction[3].

  • Trace Metal Contamination: Metals like iron or aluminum in lower-quality silica withdraw electron density from adjacent silanols, further increasing their acidity and exacerbating tailing[4].

To resolve this, we must manipulate the mobile phase pH to neutralize either the stationary phase (silanols) or the analyte (amine), effectively shutting down the secondary ion-exchange pathway.

Step-by-Step Optimization Protocols

The following protocols are designed as self-validating systems. After implementing a protocol, calculate the Peak Asymmetry factor ( As​ ). An As​ value between 1.0 and 1.2 indicates a successful resolution; values > 1.5 require moving to the next protocol[1].

Protocol A: Low-pH Silanol Suppression (RPLC)

Mechanism: At pH < 3.0, residual silanols are fully protonated (neutralized), preventing cation exchange with the protonated amine[5].

  • Column Selection: Install a high-purity "Type-B" silica column (which inherently has less acidic silanols, pKa​ > 7)[2] or a Charged Surface Hybrid (CSH) column. CSH columns maintain a slight positive surface charge at low pH, actively repelling basic amines.

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (FA).

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% FA.

    • (Note: Avoid Trifluoroacetic Acid (TFA). While 0.1% TFA provides excellent peak shape via ion-pairing[2], it causes severe ion suppression in the mass spectrometer).

  • Equilibration & Injection: Equilibrate the column with 5% B for 10 column volumes. Keep injection volumes low (1–2 µL) to prevent mass overload.

  • Validation: Evaluate As​ . If As​ < 1.2, proceed to quantification. If As​ > 1.5, proceed to Protocol B.

Protocol B: High-pH Analyte Neutralization (RPLC)

Mechanism: Operating at a pH 1–2 units above the analyte's pKa​ (e.g., pH 10.5) deprotonates the primary amine, rendering it neutral and immune to cation exchange[6].

  • Column Selection: You must use a high-pH stable column, such as an Ethylene Bridged Hybrid (BEH) silica column. Standard silica dissolves rapidly at pH > 8[2].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate or Ammonium Hydroxide in Water (adjusted to pH 10.5).

    • Mobile Phase B: LC-MS grade Acetonitrile or Methanol.

  • Validation: Inject the sample. The neutral analyte will exhibit increased hydrophobic retention and sharp peak shape.

Protocol C: Aqueous Normal-Phase / HILIC Transition

Mechanism: If the compound is too polar to retain on RPLC without severe tailing, Hydrophilic Interaction Liquid Chromatography (HILIC) partitions the polar analyte into a water-enriched layer on the silica surface.

  • Column Selection: Use a bare silica, amide, or zwitterionic HILIC column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% FA (pH ~3.0).

    • Mobile Phase B: 100% Acetonitrile with 0.1% FA.

  • Gradient Design: Start at 95% B (highly organic) and program a gradient down to 50% B to elute the polar amine[7].

  • Sample Diluent (Critical): Ensure the sample is dissolved in at least 75% Acetonitrile. Injecting highly aqueous samples into a HILIC system causes catastrophic peak distortion[3].

Comparative Performance Data

The table below synthesizes expected outcomes based on the intersection of column chemistry and mobile phase conditions for basic amines.

Chromatographic ConditionColumn ChemistryMobile Phase AdditiveExpected Peak Asymmetry ( As​ )ESI-MS Signal Intensity
Standard RPLC (Neutral)Type-A C18None (Water/MeCN)> 2.5 (Severe Tailing)Medium
Low pH RPLCType-B C180.1% Formic Acid (pH ~2.7)1.3 - 1.5 (Moderate)High
Low pH Ion-PairingType-B C180.05% TFA (pH ~2.0)1.0 - 1.1 (Excellent)Low (Severe Suppression)
High pH RPLCHybrid C18 (BEH)10 mM NH₄OH (pH ~10.5)1.0 - 1.2 (Excellent)High
HILIC ModeAmide / Bare Silica10 mM NH₄FA (pH ~3.0)1.0 - 1.1 (Excellent)Very High

Decision Workflow for Basic Amines

G Start Observe Peak Tailing (As > 1.5) CheckPH Evaluate Mobile Phase pH vs. Amine pKa (~9.5) Start->CheckPH LowPH Low pH Strategy (pH < 3) 0.1% Formic Acid CheckPH->LowPH Protonate Silanols HighPH High pH Strategy (pH > 10) Ammonium Hydroxide CheckPH->HighPH Deprotonate Amine ColumnLow Use Type-B Silica or Charged Surface Hybrid LowPH->ColumnLow ColumnHigh Use High-pH Stable Hybrid Silica (BEH) HighPH->ColumnHigh CheckShape Peak Shape Acceptable? ColumnLow->CheckShape ColumnHigh->CheckShape HILIC Switch to HILIC Mode (Aqueous Normal-Phase) CheckShape->HILIC No (Persistent Tailing) Success Proceed to LC-MS Quantification CheckShape->Success Yes (As < 1.2) HILIC->Success

Workflow for resolving basic amine peak tailing in LC-MS via pH and stationary phase optimization.

Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) to block silanol interactions? A: In traditional UV-HPLC, adding 5 mM TEA acts as a competing base to associate with anionic silanols, successfully reducing tailing[5]. However, in LC-MS, TEA causes massive ion suppression in positive ESI mode and will heavily contaminate your mass spectrometer source. It must be strictly avoided in LC-MS workflows.

Q: My peak isn't just tailing; it's fronting or splitting. What causes this? A: This is typically a strong sample solvent effect rather than a silanol interaction. If your sample diluent contains a higher percentage of strong solvent (e.g., 100% Methanol) compared to your starting mobile phase (e.g., 5% Methanol), the analyte fails to focus at the head of the column, causing fronting or splitting[3]. Always try to match your sample diluent to your initial mobile phase conditions.

Q: Why does my peak shape improve with Trifluoroacetic acid (TFA), but my MS signal disappears? A: TFA is a strong ion-pairing agent. It pairs with the protonated amine to form a neutral hydrophobic complex, which shields the amine from silanols and improves peak shape dramatically[2]. Unfortunately, this strong ion pair does not easily dissociate in the gas phase during electrospray ionization (ESI), drastically reducing the number of bare protonated ions ( [M+H]+ ) that reach the MS detector. Use Formic Acid instead.

Q: Is end-capping enough to solve my tailing issue? A: Not always. End-capping treats residual silanols to convert them into less polar functional groups, but due to steric hindrance, it only reduces unreacted silanols by approximately 50%[1]. For highly basic primary amines, residual silanol activity will still cause tailing unless pH optimization is also applied.

References

  • Peak Tailing in HPLC Element Lab Solutions URL:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes Phenomenex URL:[Link]

  • Common Causes Of Peak Tailing in Chromatography ALWSCI URL:[Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base URL: [Link]

  • Why it matters and how to get good peak shape Agilent / LCMS.cz URL: [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex URL: [Link]

  • A Guide to HPLC and LC-MS Buffer Selection HPLC.eu URL: [Link]

Sources

Purification techniques to remove synthesis impurities from (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound with high purity. We will explore the underlying principles of common purification techniques and provide practical, field-tested protocols and troubleshooting advice to streamline your workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride?

The impurity profile depends heavily on the synthetic route. However, syntheses of N-substituted pyrazoles and similar structures often generate predictable side products.[1][2]

Table 1: Common Potential Impurities and Their Characteristics

Impurity TypeExample / DescriptionRationale for FormationTypical Removal Strategy
Unreacted Starting Materials e.g., 1-Isobutyl-1H-pyrazole-4-carbaldehyde, precursors to the amine.Incomplete reaction progress.Chromatography, Recrystallization
Reductive Amination Byproducts Dialkylated amines or partially reduced intermediates.Non-selective reaction conditions during amine formation.[3]Acid-base extraction, Chromatography
Regioisomers e.g., (1-Isobutyl-1H-pyrazol-5-yl)methylamine.Lack of regioselectivity during the pyrazole ring formation step.[4]Chromatography (often difficult), Fractional Crystallization
Residual Solvents DMF, THF, Dichloromethane, Alcohols.Trapped within the crystal lattice during precipitation or isolation.[5]High-vacuum drying, Recrystallization
Inorganic Salts NaCl, Na₂SO₄, etc.Carryover from reaction workup or drying steps.[6]Recrystallization, Washing with organic solvent
Q2: Which purification technique should I try first for my crude material?

Your initial choice depends on the physical state of your crude product and its estimated purity.

G start Assess Crude Material purity_check Estimate Purity (e.g., by TLC, crude ¹H NMR) start->purity_check purity_high Purity >90%? Crystalline Solid? purity_check->purity_high Yes purity_low Complex Mixture / Oily? Purity <90%? purity_check->purity_low No recrystallization Primary Method: Recrystallization chromatography Primary Method: Chromatography acid_base Consider Preliminary Acid-Base Extraction chromatography->acid_base If acidic/neutral impurities are major purity_high->recrystallization purity_low->chromatography non_basic_impurities Significant Non-Basic Impurities Present?

  • For a mostly crystalline solid with >90% purity: Recrystallization is the most efficient method. It is excellent for removing small amounts of impurities from a solid matrix and is easily scalable.

  • For an oil, a complex mixture, or purity <90%: Column chromatography is necessary to separate the desired product from multiple components.[7]

  • If significant non-basic or acidic impurities are present: An initial acid-base extraction can be a highly effective bulk purification step before proceeding to recrystallization or chromatography.[8][9]

Q3: My compound is a hydrochloride salt. Can I perform chromatography directly on it?

While possible, it is often problematic. Amine salts are highly polar and may have poor solubility in common chromatography solvents, leading to streaking or complete retention on the silica column. The recommended approach is to first convert the salt to its free base form, which is less polar and behaves more predictably on silica.[10][11] After chromatography, the purified free base can be converted back to the hydrochloride salt.

Detailed Purification Protocols

Protocol 1: Purification via Acid-Base Extraction

This technique leverages the difference in solubility between the neutral amine free base (soluble in organic solvents) and its protonated hydrochloride salt (soluble in water).[12][13] It is exceptionally effective for removing non-basic organic impurities and inorganic salts.

G cluster_0 Step 1: Basification & Extraction cluster_1 Step 2: Salt Formation & Isolation A 1. Dissolve crude HCl salt in Water B 2. Add Organic Solvent (e.g., EtOAc, DCM) A->B C 3. Basify aqueous layer with NaOH (aq) to pH > 10 B->C D 4. Shake & Separate Layers C->D E Organic Layer: Contains Amine Free Base D->E Collect F Aqueous Layer: Contains Inorganic Salts, Basic Impurities D->F Discard G 5. Dry Organic Layer (Na₂SO₄), Filter E->G H 6. Add HCl solution (e.g., in Dioxane/Ether) dropwise with stirring G->H I 7. Filter the Precipitated Solid H->I J 8. Wash with Ether, Dry under Vacuum I->J K Pure (1-Isobutyl-1H-pyrazol-4-yl)methylamine Hydrochloride J->K

Methodology:

  • Dissolve the crude (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride in a minimum amount of water.

  • Transfer the aqueous solution to a separatory funnel and add an equal volume of an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Slowly add a 2M sodium hydroxide (NaOH) solution dropwise while shaking, venting frequently. Monitor the pH of the aqueous layer with pH paper, continuing until it is strongly basic (pH 10-12).[8] This converts the amine salt to its free base.

  • Shake the funnel vigorously and allow the layers to separate. The amine free base will move into the organic layer.

  • Drain the aqueous layer and extract it two more times with fresh portions of the organic solvent to ensure complete recovery.

  • Combine all organic layers, wash with brine (saturated NaCl solution) to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent. The resulting solution contains the purified amine free base.

  • To recover the hydrochloride salt, cool the organic solution in an ice bath and add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring until precipitation is complete.

  • Collect the resulting white solid by vacuum filtration, wash it with cold diethyl ether to remove any remaining soluble impurities, and dry under high vacuum.[14]

Protocol 2: Recrystallization

This is the preferred method for purifying an already substantially pure (>90%) crystalline solid. The principle is to dissolve the compound in a minimum amount of a hot solvent in which it has high solubility, and then allow it to crystallize upon cooling, leaving impurities behind in the solvent.[11][15]

Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~20-30 mg of your crude material in various solvents (see Table 2). An ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble when boiling.[15]

  • Place the crude hydrochloride salt in an Erlenmeyer flask with a stir bar.

  • Add the chosen solvent portion-wise while heating the mixture to a boil with stirring. Continue adding the solvent until the solid just completely dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow cooling and promote the formation of larger, purer crystals.[11]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

  • Dry the purified crystals under high vacuum to remove all residual solvent.

Table 2: Potential Solvent Systems for Recrystallization of Amine Hydrochlorides

Solvent SystemRationale & Comments
Isopropanol (IPA) A very common and effective single solvent for amine salts. Good balance of polarity.
Ethanol / Diethyl Ether Dissolve in minimal hot ethanol, then add ether as an "anti-solvent" until turbidity appears. Reheat to clarify and then cool.[14]
Methanol / Acetone Similar to the ethanol/ether system. Methanol is a more polar solvent, good for highly polar salts.
Water Can be effective, but the high polarity may lead to significant product loss in the mother liquor. Best for removing organic, non-polar impurities.
Protocol 3: Flash Column Chromatography (of the Free Base)

For complex mixtures, chromatography is essential. As discussed, it is best performed on the amine free base.

Methodology:

  • Preparation of Free Base: Convert the crude hydrochloride salt to the free base using steps 1-7 from the Acid-Base Extraction protocol. After drying and filtering, evaporate the solvent to obtain the crude free base, usually as an oil or waxy solid.

  • TLC Analysis: Dissolve a small amount of the crude free base in DCM or ethyl acetate and run thin-layer chromatography (TLC) plates with different solvent systems to find an eluent that gives the desired compound an Rf value of ~0.3.[7]

  • Column Packing: Pack a glass column with silica gel (or amine-functionalized silica for better results).

  • Sample Loading: Dissolve the crude free base in a minimal amount of the chromatography eluent (or DCM) and load it onto the top of the silica column.

  • Elution: Run the column with the chosen mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions, evaporate the solvent under reduced pressure.

  • Salt Formation: Convert the purified free base back to the hydrochloride salt as described in step 8 of the Acid-Base Extraction protocol.

Table 3: Recommended Mobile Phase Systems for Flash Chromatography

Stationary PhaseMobile Phase SystemRationale & Comments
Standard Silica Gel Dichloromethane / Methanol / Triethylamine (e.g., 95:5:0.5)The triethylamine (TEA) is a basic modifier that neutralizes the acidic silanol groups on the silica surface, preventing peak tailing and degradation of the amine.[10]
Standard Silica Gel Ethyl Acetate / Hexanes / Ammonia (7N in MeOH) (e.g., 50:50:1)The ammonia solution serves the same purpose as TEA. Use in a well-ventilated fume hood.[16]
Amine-functionalized Silica Ethyl Acetate / HexanesThis specialized stationary phase has a basic surface, eliminating the need for mobile phase modifiers and often providing sharper peaks and better separation for amines.[17]

Troubleshooting Guide

Table 4: Troubleshooting Common Purification Issues

ProblemPotential Cause(s)Suggested Solution(s)
My compound "oiled out" during recrystallization. The boiling point of the solvent is higher than the melting point of the compound. The compound is too impure, causing significant melting point depression.[18]Re-heat the mixture to dissolve the oil. Add more of the "good" solvent (e.g., IPA) to increase the solubility threshold, then cool slowly again. If the issue persists, the material likely requires chromatographic purification first.[18]
No crystals form upon cooling after recrystallization. Too much solvent was used. The solution is supersaturated but requires nucleation.Try scratching the inside of the flask with a glass rod at the solvent-air interface. Add a "seed crystal" of the pure compound. If these fail, reduce the solvent volume by gentle heating and try cooling again.[18]
The yield from recrystallization is very low. The compound has high solubility in the cold solvent. Too much solvent was used initially. Premature crystallization occurred during a hot filtration step.[18]Ensure the solution is cooled in an ice bath for an extended period (>30 min). Use the absolute minimum amount of hot solvent required for dissolution. Re-dissolve the material in the filtrate, reduce volume, and re-crystallize.
My amine is streaking badly on the silica TLC/column. The basic amine is interacting strongly with acidic silanol groups on the silica surface.[10]Add a basic modifier like triethylamine (~0.5-1%) or a few drops of ammonium hydroxide to your eluent.[10][16] Alternatively, switch to a less acidic stationary phase like alumina or use an amine-functionalized silica column.[16][17]
My final product NMR shows persistent solvent peaks (e.g., Ethyl Acetate, DCM). Solvent is trapped within the crystal lattice.Dry the material under high vacuum for an extended period, possibly with gentle heating (if the compound is thermally stable). If that fails, re-purify by recrystallization from a different, more volatile solvent system (e.g., isopropanol).
An emulsion formed during the acid-base extraction. The organic and aqueous layers are not separating cleanly.Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel; this increases the ionic strength of the aqueous phase and helps break the emulsion. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.

References

  • ACS Publications. (2005, September 20). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Available from: [Link]

  • Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.
  • PubMed. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Available from: [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Available from: [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Available from: [Link]

  • PMC - NIH. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Available from: [Link]

  • Der Pharma Chemica. (2011). Identification and Synthesis of Impurities formed during Ilaprazole Preparation. Available from: [Link]

  • ACS Publications. (2005, March 25). Quantitation of Carcinogenic Heterocyclic Aromatic Amines and Detection of Novel Heterocyclic Aromatic Amines in Cooked Meats and Grill Scrapings by HPLC/ESI-MS. Available from: [Link]

  • PMC. Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available from: [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available from: [Link]

  • University of Missouri–St. Louis. Liquid/liquid Extraction. Available from: [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Purification. Available from: [Link]

  • PubMed. (2020, March 15). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • University of Rochester. Flash Column Chromatography. Available from: [Link]

  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available from: [Link]

  • Rhodium.ws. Recrystallization and Acid/Base Extraction - The Basics. Available from: [Link]

  • Wikipedia. Acid–base extraction. Available from: [Link]

  • PMC. (2026, January 16). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Available from: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available from: [Link]

  • Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines. Available from: [Link]

  • MDPI. (2024, April 10). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Available from: [Link]

  • Columbia University. Column chromatography. Available from: [Link]

  • Physics & Maths Tutor. Organic Chemistry Synthesis Problems. Available from: [Link]

  • Google Patents. CN110483400A - A kind of preparation method of pyrazole derivatives.
  • Imperial Brands Science. Heterocyclic aromatic amines in cigarette smoke, chemical and biological assessments. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Available from: [Link]

  • PubMed. (2008, June 20). New method for the analysis of heterocyclic amines in meat extracts using pressurised liquid extraction and liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • Biotage. (2019, November 8). Organic Chemistry Workflow – Typical Steps and Equipment. Available from: [Link]

  • Chemistry Steps. Organic Chemistry Synthesis Problems. Available from: [Link]

  • Google Patents. CN111632400B - Recrystallization purification method of enamine salt.
  • YouTube. (2020, March 21). Acid-Base Extraction Tutorial. Available from: [Link]

  • ResearchGate. (2021, January 19). How to recrystallize amine compound and it is not soluble in common organic solvents. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of (1-Isobutyl-1H-pyrazol-4-yl)methylamine and Benzylamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in pharmaceutical and agrochemical development, the choice of a primary amine building block is a critical decision that dictates reaction efficiency, molecular properties, and ultimately, the biological activity of the target compound. While benzylamine has long served as a dependable and well-understood scaffold, the increasing prevalence of heterocyclic moieties in modern drug design necessitates a deeper understanding of alternatives. This guide provides an in-depth, data-supported comparison of the reactivity between the classic benzylamine and a representative heterocyclic analogue, (1-isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride.

Our analysis will move beyond simple structural analogy to dissect the electronic and steric factors governing the nucleophilicity and basicity of these two amines. We will explore how the replacement of a phenyl ring with an N-substituted pyrazole ring fundamentally alters the chemical behavior of the aminomethyl group, providing actionable insights for reaction design and optimization.

Structural and Physicochemical Analysis

At first glance, both molecules feature a primary amine separated from an aromatic ring by a methylene (-CH2-) bridge. This insulating bridge is crucial, as it prevents the nitrogen's lone pair from directly delocalizing into the aromatic system, making both amines significantly more basic and nucleophilic than aniline, where the -NH2 group is directly attached to the ring.

PropertyBenzylamine(1-Isobutyl-1H-pyrazol-4-yl)methylamine HCl
Structure C₆H₅CH₂NH₂(CH₃)₂CHCH₂-C₃H₂N₂-CH₂NH₂·HCl
Molecular Weight 107.15 g/mol [1]189.69 g/mol (as HCl salt)
Form Colorless liquid[1][2]Solid (as HCl salt)[3][4]
pKa (Conjugate Acid) ~9.33[5]Estimated ~8.5-9.0*

The most significant difference is the aromatic core: a six-membered carbocyclic benzene ring versus a five-membered, two-nitrogen heterocyclic pyrazole ring. This change introduces profound electronic effects. Pyrazole is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[6][7] This inherent electron-withdrawing nature reduces the electron density on the attached methylamine group compared to the relatively electron-neutral benzyl group.

Furthermore, (1-Isobutyl-1H-pyrazol-4-yl)methylamine is typically supplied as a hydrochloride salt to improve stability and solubility.[3][4] This means that prior to its use as a nucleophile, it must be neutralized with a suitable base to deprotonate the ammonium ion (R-NH₃⁺) and liberate the free amine (R-NH₂).

Comparative Reactivity: A Mechanistic Perspective

The reactivity of these amines is primarily dictated by the availability of the lone pair of electrons on the nitrogen atom. Any factor that decreases the electron density on the nitrogen will reduce its nucleophilicity and basicity.

Basicity (pKa)

Basicity is a thermodynamic measure of how readily an amine will accept a proton. It is quantified by the pKa of its conjugate acid (R-CH₂-NH₃⁺). A lower pKa value indicates a weaker base.

  • Benzylamine: The conjugate acid, benzylaminium, has a pKa of approximately 9.33.[5][8]

  • (1-Isobutyl-1H-pyrazol-4-yl)methylamine: The pyrazole ring is electron-withdrawing. This effect, transmitted through the methylene spacer, destabilizes the positive charge on the conjugate acid (the ammonium ion). This destabilization makes the ammonium ion a stronger acid, thus lowering its pKa compared to benzylaminium. Consequently, the parent pyrazole-based amine is a weaker base than benzylamine.

Nucleophilicity in Acylation Reactions

Nucleophilicity, a kinetic parameter, generally trends with basicity for structurally similar amines. A common and vital reaction in drug development is amide bond formation via acylation.

Hypothesis: Benzylamine will react faster in acylation reactions than (1-isobutyl-1H-pyrazol-4-yl)methylamine under identical conditions due to its higher nucleophilicity.

Supporting Rationale: The reaction proceeds via nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride).[9] The higher electron density on the nitrogen of benzylamine facilitates a more rapid attack compared to the less electron-rich nitrogen of the pyrazole analogue.

Experimental Protocols & Data

To provide a quantitative comparison, we outline standardized protocols for two fundamental transformations.

Comparative Acylation with Benzoyl Chloride

This experiment directly measures the nucleophilic strength of the two amines.

G cluster_0 Amine Preparation start_B Dissolve Benzylamine (1.0 eq) & TEA (1.1 eq) in anhydrous DCM Cool Cool solution to 0 °C start_B->Cool start_P Dissolve Pyrazole-Amine HCl (1.0 eq) & TEA (2.2 eq) in anhydrous DCM start_P->Cool Add Slowly add Benzoyl Chloride (1.05 eq) in DCM Cool->Add React Warm to RT Stir & Monitor by TLC Add->React Workup Quench with H₂O Wash with aq. NaHCO₃, brine React->Workup Isolate Dry (Na₂SO₄), filter, concentrate, purify Workup->Isolate

Detailed Protocol:

  • Amine Preparation:

    • Reaction A (Benzylamine): In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (TEA, 1.1 eq) in anhydrous dichloromethane (DCM).

    • Reaction B (Pyrazole-Amine): In a separate, identical setup, dissolve (1-isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride (1.0 eq) and triethylamine (TEA, 2.2 eq) in anhydrous DCM. Causality Note: An extra equivalent of base is required for the hydrochloride salt to first neutralize the HCl and then to act as the acid scavenger for the acylation reaction itself.[9]

  • Reaction: Cool both solutions to 0 °C in an ice bath.[10]

  • Acylation: Slowly add a solution of benzoyl chloride (1.05 eq) in anhydrous DCM to each flask.

  • Monitoring: After the addition, remove the ice baths, allow the reactions to warm to room temperature, and stir. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC).

  • Workup & Isolation: Upon completion, quench both reactions with water. Transfer to a separatory funnel, wash sequentially with saturated aqueous sodium bicarbonate solution and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10] Purify the crude product by column chromatography.

Expected Comparative Data:

ParameterBenzylamine(1-Isobutyl-1H-pyrazol-4-yl)methylamine
Reaction Time (TLC) < 1 hour2-4 hours
Isolated Yield > 95%85-90%
Side Products MinimalPotential for minor impurities if reaction stalls

This data is predictive based on established chemical principles. Actual results may vary.

Comparative Reductive Amination

Reductive amination is a cornerstone of amine synthesis and functionalization, involving the formation of an imine followed by reduction. The initial nucleophilic attack of the amine on the carbonyl is often the rate-determining step.

Protocol using Sodium Triacetoxyborohydride [NaBH(OAc)₃]: Sodium triacetoxyborohydride is a mild and selective reagent ideal for this transformation, tolerating a wide range of functional groups.[11][12]

  • Reaction Setup: In a round-bottom flask, stir a mixture of the aldehyde (e.g., isobutyraldehyde, 1.0 eq), the amine (benzylamine or the free-based pyrazole-amine, 1.1 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) for 10-20 minutes.[11][13] Protocol Note: If starting with the pyrazole-amine hydrochloride, it must be pre-neutralized or an appropriate amount of a non-nucleophilic base added.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.

  • Monitoring: Stir at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., DCM or ethyl acetate), dry the organic layer, and concentrate.[14] Purify as needed.

Expected Reactivity Trend: Consistent with the acylation experiment, benzylamine is expected to undergo reductive amination more rapidly and with higher efficiency than (1-isobutyl-1H-pyrazol-4-yl)methylamine. The reduced nucleophilicity of the pyrazole amine will slow the initial imine formation, potentially requiring longer reaction times or mild heating to achieve full conversion.

Summary and Practical Recommendations

The choice between these two amines extends beyond simple reactivity and into the strategic design of the final molecule.

FeatureBenzylamine(1-Isobutyl-1H-pyrazol-4-yl)methylamine
Reactivity Higher. More nucleophilic and slightly more basic. Ideal for rapid, high-yielding reactions.Lower. Less nucleophilic and basic due to the electron-withdrawing pyrazole ring. Reactions may require longer times or more forcing conditions.
Handling Liquid, used as free base.Solid hydrochloride salt, requires pre-neutralization before use as a nucleophile.
Pharmacological Profile Simple, hydrophobic phenyl ring.Pyrazole ring offers additional points for hydrogen bonding (N2 atom), can act as a bioisostere for other rings, and is a common pharmacophore in many approved drugs.[15]
Synthetic Strategy Choose for straightforward syntheses where reaction efficiency is paramount.Choose when the pyrazole scaffold is a desired structural element in the final target molecule for its specific biological or physicochemical properties.

While benzylamine remains the reagent of choice for reactions demanding high nucleophilicity and rapid kinetics, (1-isobutyl-1H-pyrazol-4-yl)methylamine offers a gateway to valuable heterocyclic scaffolds. Its attenuated reactivity is not a flaw but a chemical property to be understood and planned for. Researchers should anticipate the need for slightly longer reaction times and, critically, remember to account for the hydrochloride salt by using an additional equivalent of base. By understanding the fundamental electronic differences between the phenyl and pyrazole rings, chemists can harness the unique attributes of each building block to efficiently construct the next generation of complex molecules.

References

  • Benzylamine is an organic compound with the chemical formula. (2025). Pellos Group. [Link]

  • How does the \mathrm{p} K_{\mathrm{a}} of the conjugate acid of benzylami.. (2024). Filo. [Link]

  • Benzylamine. Wikipedia. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Data. [Link]

  • Benzylamine. (2025). PubChem, National Institutes of Health. [Link]

  • Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). (1996). PubMed, National Institutes of Health. [Link]

  • Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. (2022). Australian Journal of Chemistry. [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science and Engineering Technology. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]

  • Pyrazole structure highlighting the nucleophilic and electrophilic... ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles. (2024). Royal Society of Chemistry. [Link]

  • Answered: How does the pKe of the conjugate acid of benzylamine... (2021). bartleby. [Link]

  • Benzylaminium. (2026). PubChem, National Institutes of Health. [Link]

  • Selective acylation of primary amines in peptides and proteins. (2007). PubMed, National Institutes of Health. [Link]

  • Solved For the following compounds, give the approximate pKa... (2025). Chegg.com. [Link]

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. (2017). Journal of the American Chemical Society. [Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (2019). MDPI. [Link]

  • 1-Methyl-1H-pyrazol-4-ylamine hydrochloride. (2025). PubChem, National Institutes of Health. [Link]

  • Why is pyrrole more reactive than benzene? Quora. [Link]

  • C-(1-Benzyl-1H-pyrazol-4-YL)-methylamine hydrochloride. (2025). PubChem, National Institutes of Health. [Link]

  • Examined amines and pKa values for their conjugate acids. ResearchGate. [Link]

  • Which is more reactive, aniline or benzylamine? Quora. [Link]

  • What is the pKa of methylamine. (2016). Chemistry Stack Exchange. [Link]

  • Bordwell pKa Table. Organic Chemistry Data. [Link]

  • Ka and pKa of Conjugate Acid. chemconnections.org. [Link]

  • (1-methyl-1H-pyrazol-4-yl)methanol. (2025). PubChem, National Institutes of Health. [Link]

  • 1-isobutyl-3-methyl-1h-pyrazol-5-amine. PubChemLite. [Link]

Sources

Comparative Guide to Mass Spectrometry Fragmentation Pattern Validation for (1-Isobutyl-1H-pyrazol-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of (1-Isobutyl-1H-pyrazol-4-yl)methylamine, a critical aspect for its unambiguous identification and characterization in complex matrices. As researchers and drug development professionals, confidence in analytical data is paramount. This document outlines the theoretical fragmentation pathways, presents a robust experimental protocol for validation, and compares the expected fragmentation with established principles for similar chemical moieties.

Introduction: The Imperative of Fragmentation Validation

In modern analytical science, particularly within pharmaceutical development and metabolomics, mass spectrometry (MS) stands as a cornerstone for molecular identification. However, the mere determination of a molecular ion's mass-to-charge ratio (m/z) is often insufficient for definitive structural elucidation, especially when dealing with isomers. The fragmentation pattern, a molecule's "fingerprint" generated by collision-induced dissociation (CID), provides invaluable structural information. Validating this fragmentation pattern against theoretical predictions and known chemical principles is not merely a confirmatory step but a fundamental requirement for scientific rigor. For a molecule like (1-Isobutyl-1H-pyrazol-4-yl)methylamine, with its distinct pyrazole core, isobutyl substituent, and methylamine sidechain, understanding its fragmentation is key to developing selective and reliable analytical methods.

Theoretical Fragmentation Analysis of (1-Isobutyl-1H-pyrazol-4-yl)methylamine

The fragmentation of (1-Isobutyl-1H-pyrazol-4-yl)methylamine under typical mass spectrometric conditions, such as electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS), can be predicted by considering the lability of its various bonds and the stability of the resulting fragment ions. The structure consists of three key components: the N-isobutyl group, the pyrazole ring, and the 4-methylamine substituent.

The molecular weight of (1-Isobutyl-1H-pyrazol-4-yl)methylamine (C8H15N3) is 153.23 g/mol . In positive ion mode ESI, the protonated molecule [M+H]+ will have an m/z of 154.2.

Expected Fragmentation Pathways:

  • Loss of the Isobutyl Group: The bond between the pyrazole nitrogen and the isobutyl group is a likely point of cleavage. This can occur via a McLafferty-type rearrangement or direct bond scission. The loss of the isobutyl radical (C4H9•, 57 Da) would result in a fragment ion at m/z 97. More likely is the loss of isobutene (C4H8, 56 Da) via a rearrangement, leading to a fragment at m/z 98.

  • Cleavage of the Methylamine Sidechain: The C-C bond between the pyrazole ring and the methylamine group is another susceptible site.

    • Alpha-cleavage, common in amines, would involve the loss of the •CH2NH2 radical (30 Da), which is less likely to be observed directly.[1] A more probable fragmentation is the loss of ammonia (NH3, 17 Da) from the protonated methylamine, which would yield a fragment at m/z 137.

    • Cleavage of the benzylic-like C-C bond can result in the formation of a stable pyrazolyl-methyl cation or related structures.

  • Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo characteristic fragmentation.[2] Common losses include hydrogen cyanide (HCN, 27 Da) and molecular nitrogen (N2, 28 Da).[3] These fragmentations often occur after initial losses from the substituents.

These predicted pathways provide a theoretical framework for interpreting the experimental mass spectrum.

Experimental Protocol for Fragmentation Pattern Validation

This section details a standardized protocol for acquiring the mass spectrum and fragmentation data for (1-Isobutyl-1H-pyrazol-4-yl)methylamine.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for obtaining and validating the mass spectrum of (1-Isobutyl-1H-pyrazol-4-yl)methylamine.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of (1-Isobutyl-1H-pyrazol-4-yl)methylamine at a concentration of 1 mg/mL in methanol.

    • For direct infusion analysis, dilute the stock solution to a final concentration of 1 µg/mL in a solution of 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte in positive ion mode.[4]

  • Mass Spectrometer and Ionization Source Parameters:

    • Instrument: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[5][6][7][8][9] ESI is a soft ionization technique suitable for polar molecules like the target compound, minimizing in-source fragmentation.[6][8][9]

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Gas Flow (N2): 600 - 800 L/hr

    • Desolvation Temperature: 350 - 450 °C

  • MS1 (Full Scan) Acquisition:

    • Acquire a full scan mass spectrum over a mass range of m/z 50-300 to confirm the presence of the protonated molecular ion [M+H]+ at m/z 154.2.

  • MS2 (Product Ion Scan) Acquisition:

    • Select the [M+H]+ ion (m/z 154.2) as the precursor ion for collision-induced dissociation (CID).

    • Apply a range of collision energies (e.g., 10, 20, and 40 eV) to observe the formation of different fragment ions and establish the fragmentation pathways.

    • Acquire the product ion spectra over a mass range of m/z 40-160.

Comparative Analysis: Theoretical vs. Experimental Fragmentation

The following table compares the theoretically predicted fragment ions with potential experimental observations. This comparison is crucial for validating the fragmentation pattern.

Theoretical Fragment Ion (m/z) Proposed Neutral Loss Chemical Formula of Fragment Significance and Rationale
154.2-[C8H16N3]+Protonated molecular ion [M+H]+.
137.2NH3 (17.0 Da)[C8H13N2]+Loss of ammonia from the protonated methylamine sidechain. This is a common loss for primary amines.[1]
98.1C4H8 (56.1 Da)[C4H6N3]+Loss of isobutene from the N-isobutyl group via a rearrangement. This is a characteristic fragmentation for N-alkylated heterocycles.
97.1C4H9• (57.1 Da)[C4H5N3]+Loss of the isobutyl radical. Less likely than the loss of isobutene but possible at higher collision energies.
81.1C4H9N (71.1 Da)[C4H5N2]+A more complex fragmentation possibly involving the loss of the isobutyl group and a nitrogen atom from the pyrazole ring.
70.1C4H8 + N2 (84.1 Da)[C4H6N]+Subsequent loss of N2 from the m/z 98 fragment, indicative of pyrazole ring cleavage.[2]
57.1C4H5N3 (95.1 Da)[C4H9]+Formation of the isobutyl cation. This is a very stable secondary carbocation and is expected to be a prominent peak.[10]

Visualization of the Proposed Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation pathways for the protonated (1-Isobutyl-1H-pyrazol-4-yl)methylamine.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_frags2 Secondary Fragments M [M+H]+ m/z 154.2 F1 m/z 137.2 M->F1 -NH3 F2 m/z 98.1 M->F2 -C4H8 F3 m/z 57.1 M->F3 -C4H5N3 F4 m/z 70.1 F2->F4 -N2

Caption: Proposed major fragmentation pathways for protonated (1-Isobutyl-1H-pyrazol-4-yl)methylamine.

Conclusion and Best Practices

The validation of the mass spectrometry fragmentation pattern of (1-Isobutyl-1H-pyrazol-4-yl)methylamine is a critical exercise in ensuring analytical certainty. By combining theoretical predictions based on fundamental chemical principles with robust experimental data, researchers can confidently identify this compound.

Key Takeaways for Researchers:

  • Soft Ionization is Crucial: Employing a soft ionization technique like ESI is essential to preserve the molecular ion for subsequent fragmentation analysis.[6][8][9]

  • Collision Energy Optimization: Systematically varying the collision energy is necessary to elucidate the complete fragmentation pathway, from primary to secondary and even tertiary fragments.

  • High-Resolution Mass Spectrometry: The use of high-resolution instruments allows for the determination of the elemental composition of fragment ions, providing an additional layer of confirmation.

  • Comparison with Analogs: When available, comparing the fragmentation pattern with that of structurally similar compounds can provide further confidence in the proposed fragmentation scheme. The fragmentation of pyrazole derivatives often involves the loss of HCN or N2.[2][3]

This guide provides a foundational framework for the mass spectrometric analysis of (1-Isobutyl-1H-pyrazol-4-yl)methylamine. It is imperative that individual laboratories adapt and optimize these protocols to their specific instrumentation and analytical needs to ensure the highest quality of data.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Taylor & Francis Online. [Link]

  • Fragmentations of pyrazole derivatives 9. ResearchGate. [Link]

  • Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. [Link]

  • Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS. JEOL. [Link]

  • Hplc/Electrospray Ionization Mass Spectrometric Analysis of the Heterocyclic Aromatic Amine Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in Human Milk. Chemical Research in Toxicology. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • mass spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol image diagram. Doc Brown's Chemistry. [Link]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. ResearchGate. [Link]

  • Isobutyl ether. NIST WebBook. [Link]

  • Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Journal of Chromatography A. [Link]

  • IDENTIFICATION OF ESSENTIAL OIL COMPONENTS BY GAS CHROMATOGRAPHY/ MASS SPECTROMETRY, ed. 4.1. Diablo Analytical. [Link]

  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. PubMed. [Link]

  • mass spectrum of 1-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl chloride image diagram. Doc Brown's Chemistry. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers in Chemistry. [Link]

  • Vapor-phase analysis of isobutyl acetate, isopropyl acetate, n-propyl acetate and their respective alcohols using solid-phase microextraction-gas chromatography with a mass selective detector. PubMed. [Link]

  • Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. YouTube. [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • Mass Spectrometry: Fragmentation. SlidePlayer. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.